Technical Documentation Center

2-Phenylethyl 2-(methylamino)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Phenylethyl 2-(methylamino)benzoate
  • CAS: 1308361-72-9

Core Science & Biosynthesis

Foundational

2-Phenylethyl 2-(methylamino)benzoate (CAS 1308361-72-9): A Technical Whitepaper on Synthesis, Properties, and Applications

Executive Summary As the demand for novel aromatic scaffolds in perfumery, cosmetics, and pharmaceutical intermediates grows, hybrid esters combining distinct pharmacophoric or osmophoric moieties have garnered significa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for novel aromatic scaffolds in perfumery, cosmetics, and pharmaceutical intermediates grows, hybrid esters combining distinct pharmacophoric or osmophoric moieties have garnered significant attention. 2-Phenylethyl 2-(methylamino)benzoate (CAS 1308361-72-9) is a specialized ester synthesized from N-methylanthranilic acid and 2-phenylethanol[1].

From an application scientist's perspective, this molecule is a fascinating chimera. The N-methylanthranilate moiety is renowned for its bright, fruity, and grape-like fluorescence and olfactory characteristics, while the 2-phenylethyl group is the quintessential structural unit for rose and heavy floral notes[2][3]. By covalently linking these two domains, we generate a high-molecular-weight, hydrophobic ester that acts as a low-volatility base note or fixative in fragrance formulations, and as a sterically hindered building block in advanced organic synthesis.

This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the physicochemical profiling, mechanistic synthesis, and analytical validation of this compound.

Physicochemical Profiling

Understanding the macroscopic behavior of 2-phenylethyl 2-(methylamino)benzoate requires a rigorous analysis of its molecular descriptors. The presence of the secondary amine (-NHCH3) introduces hydrogen-bond donating capabilities, while the ester carbonyl and amine nitrogen act as hydrogen-bond acceptors.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionMechanistic Implication
Chemical Name 2-Phenylethyl 2-(methylamino)benzoateIUPAC standard nomenclature.
CAS Registry Number 1308361-72-9Unique identifier for regulatory compliance[1].
Molecular Formula C16H17NO2Indicates a highly carbon-dense, aromatic structure.
Molecular Weight 255.32 g/mol High MW contributes to low vapor pressure (base note).
Structural Features Secondary amine, ester linkage, dual aromatic ringsCapable of intra- and intermolecular hydrogen bonding.
Solubility Soluble in EtOH, DCM, Toluene; Insoluble in H2OHigh lipophilicity (LogP > 3.0), ideal for lipid/emulsion systems.
Metabolic Fate Hydrolyzed by non-specific esterasesYields N-methylanthranilic acid and 2-phenylethanol in vivo[4].

Synthetic Methodology & Mechanistic Insights

The Rationale for Steglich Esterification

Direct Fischer esterification of N-methylanthranilic acid with 2-phenylethanol using strong mineral acids (e.g., H2SO4) and heat is frequently plagued by poor yields. The secondary amine group can undergo unwanted protonation, reducing the electrophilicity of the adjacent carbonyl, or participate in side reactions such as self-condensation or oxidation under harsh conditions[5][6].

To circumvent this, we employ a Steglich-type esterification [7][8]. By utilizing a carbodiimide coupling reagent—such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)—in the presence of the hypernucleophilic catalyst 4-Dimethylaminopyridine (DMAP), the reaction proceeds efficiently at room temperature. DMAP attacks the O-acylisourea intermediate to form a highly reactive, resonance-stabilized N-acylpyridinium intermediate, which is rapidly trapped by the sterically unhindered primary alcohol (2-phenylethanol)[5].

Synthesis NMA N-Methylanthranilic Acid (Carboxylic Donor) DCC EDC/DMAP in DCM (Activation Phase) NMA->DCC PEA 2-Phenylethanol (Nucleophile) Intermediate N-Acylpyridinium Active Intermediate PEA->Intermediate Nucleophilic Attack DCC->Intermediate DMAP Catalysis Product 2-Phenylethyl 2-(methylamino)benzoate (Target Ester) Intermediate->Product Urea Byproduct Release

Steglich esterification pathway for 2-phenylethyl 2-(methylamino)benzoate synthesis.

Olfactory & Pharmacological Profile

In the realm of flavor and fragrance chemistry, the structural geometry of a molecule dictates its interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.

The N-methylanthranilate sub-structure is known to trigger receptors associated with sweet, fruity, and concord grape profiles[2]. Conversely, the 2-phenylethyl moiety is the primary ligand for receptors detecting rosy, floral notes[9]. The esterification of these two creates a bulky ligand. Due to its size (MW 255.32), it exhibits delayed volatility, anchoring lighter top notes in a perfume matrix while slowly releasing its complex balsamic-floral scent profile. Biologically, upon inhalation, the ester binds to the OR, initiating a well-characterized cyclic AMP (cAMP) second-messenger cascade.

Olfactory Odor Ester Ligand (CAS 1308361-72-9) GPCR Olfactory Receptor (OR) GPCR Activation Odor->GPCR Ligand Binding G_olf G_olf Protein Alpha Subunit Dissociation GPCR->G_olf Conformational Shift AC3 Adenylate Cyclase III (ATP -> cAMP) G_olf->AC3 Activation CNG CNG Ion Channel Ca2+/Na+ Influx AC3->CNG cAMP Elevation Signal Action Potential (To Olfactory Bulb) CNG->Signal Membrane Depolarization

GPCR-mediated olfactory signal transduction pathway triggered by the ester ligand.

Experimental Protocols: Synthesis & Validation

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing 2-phenylethyl 2-(methylamino)benzoate. We utilize EDC·HCl over DCC to allow for an easy aqueous workup, as the urea byproduct of EDC is water-soluble.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Activation

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen balloon.

  • Dissolution: Dissolve 10.0 mmol (1.51 g) of N-methylanthranilic acid and 11.0 mmol (1.34 g) of 2-phenylethanol in 50 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add 1.0 mmol (0.12 g) of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as an acyl transfer catalyst, vastly accelerating the reaction and preventing the formation of unreactive N-acylureas.

  • Coupling Agent: Cool the mixture to 0 °C using an ice bath. Slowly add 12.0 mmol (2.30 g) of EDC·HCl.

Phase 2: Reaction & Monitoring 5. Stirring: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours. 6. TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The product will appear as a new, highly UV-active spot (due to the conjugated anthranilate system) with a higher Rf value than the starting acid.

Phase 3: Workup & Purification 7. Quenching: Dilute the reaction mixture with an additional 50 mL of DCM. 8. Washing:

  • Wash with 1M HCl (2 x 50 mL) to remove unreacted DMAP and the EDC-urea byproduct.

  • Wash with saturated NaHCO3 (2 x 50 mL) to remove unreacted N-methylanthranilic acid.

  • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 2-phenylethyl 2-(methylamino)benzoate.

Phase 4: Analytical Validation

  • GC-MS: Run the purified sample through a Gas Chromatograph-Mass Spectrometer. Expect a molecular ion peak [M]+ at m/z 255.

  • 1H-NMR (CDCl3): Validate the structure by identifying the singlet for the N-methyl group (~2.9 ppm), the triplets for the phenylethyl -CH2-CH2- system (~3.0 ppm and ~4.4 ppm), and the complex multiplet for the aromatic protons (6.5 - 8.0 ppm).

Safety, Handling, and Toxicology

As with all synthetic esters containing active amine moieties, strict Environmental, Health, and Safety (EHS) protocols must be observed[10].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle the neat compound in a well-ventilated fume hood.

  • Toxicology: While specific in vivo toxicity data for 1308361-72-9 is limited, analogous compounds (e.g., methyl N-methylanthranilate) exhibit low acute toxicity and are rapidly hydrolyzed by mammalian liver and jejunum esterases into their constituent acid and alcohol[4].

  • Disposal: Halogen-free organic waste. Do not discharge into aqueous environments due to high lipophilicity.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Physicochemical Characterization of N-Methylanthranilic Acid Phenethyl Ester

This document provides a first-principles approach, empowering researchers to not only synthesize the title compound but also to rigorously characterize its fundamental properties. The methodologies described herein are...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a first-principles approach, empowering researchers to not only synthesize the title compound but also to rigorously characterize its fundamental properties. The methodologies described herein are grounded in established chemical principles and standard laboratory techniques, ensuring both accuracy and reproducibility.

Part 1: Synthesis and Purification of N-Methylanthranilic Acid Phenethyl Ester

The most direct and classical approach for synthesizing N-Methylanthranilic acid phenethyl ester is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between N-methylanthranilic acid (the carboxylic acid) and phenethyl alcohol (the alcohol).[2][3] The reaction is an equilibrium process, and therefore, specific measures must be taken to drive the reaction towards the formation of the ester product.[4]

Causality Behind Experimental Choices in Fischer-Speier Esterification:
  • Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, which is a relatively weak nucleophile.[5]

  • Driving the Equilibrium: According to Le Châtelier's principle, the equilibrium can be shifted to favor the product by either using an excess of one of the reactants (typically the less expensive one, in this case, potentially phenethyl alcohol) or by removing one of the products as it is formed.[4] The removal of water is a common and effective strategy, which can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[2]

  • Reaction Conditions: Heating the reaction mixture under reflux is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.[6] The temperature is determined by the boiling point of the solvent or the alcohol if it is used in excess.

Experimental Protocol: Synthesis of N-Methylanthranilic Acid Phenethyl Ester
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine N-methylanthranilic acid (1.0 equivalent), phenethyl alcohol (1.5 to 2.0 equivalents), and a suitable solvent such as toluene (approximately 2-3 mL per gram of carboxylic acid).

  • Catalyst Addition: Cautiously add the acid catalyst, for instance, concentrated sulfuric acid (approximately 5 mol% of the carboxylic acid), to the reaction mixture.[3]

  • Reflux: Heat the mixture to reflux using a heating mantle.[7] The reaction progress can be monitored by observing the collection of water in the side arm of the Dean-Stark apparatus. The reaction is typically refluxed for 1-10 hours.[2]

  • Reaction Quenching and Work-up: Once the reaction is complete (as indicated by the cessation of water collection or by thin-layer chromatography), allow the mixture to cool to room temperature.

  • Neutralization: Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer successively with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid, and finally with brine (saturated NaCl solution) to reduce the water content in the organic phase.[8]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure to remove any unreacted phenethyl alcohol and other high-boiling impurities.[9]

Visualization of the Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants N-Methylanthranilic Acid + Phenethyl Alcohol + Toluene Catalyst Add H₂SO₄ Reactants->Catalyst Reflux Heat under Reflux (Dean-Stark) Catalyst->Reflux Cool Cool to RT Reflux->Cool Wash_NaHCO3 Wash with NaHCO₃(aq) Cool->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (Na₂SO₄) Wash_Brine->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Pure_Ester Pure Phenethyl N-Methylanthranilate Distill->Pure_Ester Boiling_Point_Setup cluster_distillation Distillation Apparatus Flask Distillation Flask (with sample + boiling chips) Dist_Head Distillation Head Flask->Dist_Head Heating Heating Mantle Heating->Flask Thermometer Thermometer Dist_Head->Thermometer Condenser Condenser (Water Out) Dist_Head->Condenser Condenser_In Condenser (Water In) Condenser:n->Condenser_In:s H₂O Flow Receiver Receiving Flask Condenser->Receiver Condenser_In->Condenser Density_Workflow Start Start Weigh_Empty Weigh empty, dry pycnometer (m₀) Start->Weigh_Empty Fill_Water Fill with DI water at temp T Weigh_Empty->Fill_Water Weigh_Water Weigh water-filled pycnometer (m_water_filled) Fill_Water->Weigh_Water Calc_Volume Calculate pycnometer volume (V) using ρ_water Weigh_Water->Calc_Volume Fill_Sample Fill with sample ester at temp T Calc_Volume->Fill_Sample Weigh_Sample Weigh sample-filled pycnometer (m_sample_filled) Fill_Sample->Weigh_Sample Calc_Density Calculate ester density (ρ_ester = (m_sample_filled - m₀) / V) Weigh_Sample->Calc_Density

Sources

Foundational

Structural and Functional Divergence of Phenethyl Anthranilate and Phenethyl N-methylanthranilate: A Technical Guide for Formulation and Metabolism

Executive Summary Anthranilic acid esters are cornerstone materials in flavor, fragrance, and pharmaceutical chemistry, imparting distinct floral, grape, and neroli organoleptic profiles[1]. Among these, Phenethyl anthra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthranilic acid esters are cornerstone materials in flavor, fragrance, and pharmaceutical chemistry, imparting distinct floral, grape, and neroli organoleptic profiles[1]. Among these, Phenethyl anthranilate (PEA) and Phenethyl N-methylanthranilate (PENMA) represent a fascinating case study in molecular design. As a Senior Application Scientist, I frequently encounter formulation failures stemming from a misunderstanding of amine reactivity. This whitepaper dissects how a single functional group modification—an N-methylation—drastically alters chemical reactivity, formulation stability, and hepatic metabolism, providing researchers with actionable, field-proven insights.

Chemical Architecture & Physicochemical Properties

The fundamental difference between PEA and PENMA lies in the substitution on the nitrogen atom of the anthranilate moiety. PEA possesses a primary amine, making it highly nucleophilic and reactive. PENMA, conversely, features a secondary amine due to the addition of a methyl group[2]. This steric and electronic modification shifts the odor profile slightly but, more importantly, transforms its chemical behavior in complex mixtures.

Table 1: Comparative Physicochemical Data
PropertyPhenethyl Anthranilate (PEA)Phenethyl N-methylanthranilate (PENMA)
CAS Number 133-18-61308361-72-9[3]
Molecular Formula C₁₅H₁₅NO₂C₁₆H₁₇NO₂
Amine Classification Primary Amine (-NH₂)Secondary Amine (-NH-CH₃)
Odor Profile Grape, honey, orange blossom, sweet[1]Mandarin, neroli, port-wine, less harsh[4]
Schiff Base Reactivity High (Forms stable imines)[5]Low (Sterically hindered/blocked)[4]

The Causality of Discoloration: Schiff Base Chemistry

In formulation science, the interaction between amines and aldehydes is a critical stability parameter. When PEA is formulated with aldehydes (e.g., hydroxycitronellal, citral, or vanillin), the nucleophilic primary nitrogen attacks the carbonyl carbon, forming a hemiaminal intermediate. Because PEA has two protons on the nitrogen, it undergoes subsequent dehydration to form a highly conjugated imine, commonly known as a Schiff base[5]. This extended conjugated system absorbs visible light, leading to severe, often irreversible yellow-to-brown discoloration over time[6].

PENMA solves this issue through structural hindrance. While its secondary amine can still attack an aldehyde to form a hemiaminal, it lacks the second nitrogen proton required for dehydration into a stable imine[4]. Consequently, the reaction is blocked at the colorless hemiaminal stage, or forms an unconjugated enamine. For formulation scientists, replacing PEA with PENMA is a definitive strategy to prevent discoloration in aldehyde-rich matrices without sacrificing the desired orange-blossom/neroli profile.

SchiffBase PEA Phenethyl Anthranilate (Primary Amine) Schiff Stable Imine (Schiff Base) Intense Discoloration PEA->Schiff Dehydration (-H2O) PENMA Phenethyl N-methylanthranilate (Secondary Amine) NoSchiff Hemiaminal / Enamine Color Stable PENMA->NoSchiff Blocked Dehydration Aldehyde1 Aldehyde (-CHO) Aldehyde1->Schiff Aldehyde2 Aldehyde (-CHO) Aldehyde2->NoSchiff

Fig 1: Reaction pathways of primary vs. secondary anthranilates with aldehydes.

Metabolic Profiling & Toxicology

The N-methyl group also dictates the pharmacokinetic fate of these molecules. Both PEA and PENMA are readily absorbed and subjected to hepatic metabolism, but their pathways diverge significantly[7].

  • Hydrolysis : Both esters are rapidly cleaved by hepatic carboxylesterases. PEA yields anthranilic acid and phenethyl alcohol. PENMA yields N-methylanthranilic acid and phenethyl alcohol[7].

  • N-Demethylation : PENMA undergoes an additional, exclusive metabolic pathway. Cytochrome P450 (CYP) enzymes catalyze the oxidative N-demethylation of PENMA, converting it into PEA, which is then subsequently hydrolyzed[7].

  • Sensitization Potential : Primary amines like PEA have a higher potential to act as skin sensitizers because they can form Schiff bases with nucleophilic residues on epidermal proteins (haptenation). The secondary amine of PENMA exhibits reduced haptenation efficiency, resulting in a milder sensitization profile in predictive toxicological assays.

Metabolism PEA Phenethyl Anthranilate CE Carboxylesterase PEA->CE Hydrolysis PENMA Phenethyl N-methylanthranilate PENMA->CE Hydrolysis CYP Cytochrome P450 PENMA->CYP N-demethylation AA Anthranilic Acid CE->AA NMAA N-methylanthranilic Acid CE->NMAA PEOH Phenethyl Alcohol CE->PEOH CE->PEOH CYP->PEA

Fig 2: Divergent hepatic metabolism pathways of PEA and PENMA.

Experimental Protocol: Comparative Stability & Discoloration Assay

To empirically validate the stability of PENMA over PEA in aldehyde-rich environments, we employ a dual-axis colorimetric and chromatographic assay.

Objective : Quantify the colorimetric shift ( ΔE ) and aldehyde degradation rate to prove the causality of Schiff base formation.

Step-by-Step Methodology :

  • Sample Preparation : Prepare 10% (w/w) solutions of PEA and PENMA in Dipropylene Glycol (DPG). Causality Note: DPG is chosen as it is a chemically inert, non-nucleophilic solvent that will not interfere with aldehyde reactivity.

  • Aldehyde Introduction : Add an equimolar concentration of Citral (a highly reactive aldehyde) to both solutions.

  • Control Establishment :

    • Negative Control: Citral + Phenethyl phenylacetate (an ester lacking an amine group).

    • Positive Control: Citral + Methyl anthranilate (known to form intensely colored Schiff bases)[5].

  • Accelerated Aging : Incubate all samples in sealed, headspace-free glass vials at 40°C for 28 days. Expose one set to UVA/UVB light (to accelerate photo-oxidation of the imine) and keep a parallel set in the dark.

  • Colorimetric Analysis : At days 0, 7, 14, and 28, measure the CIE L∗a∗b∗ values using a spectrophotometer. Calculate the total color difference ( ΔE=ΔL2+Δa2+Δb2​ ). A ΔE>3 indicates a visually perceptible color shift.

  • Chromatographic Quantification : Extract aliquots at day 28 and analyze via GC-MS to quantify remaining Citral.

Self-Validation Mechanism : The inclusion of the negative control isolates the baseline oxidation of the aldehyde from the amine-driven reaction. By correlating the depletion of Citral via GC-MS with the optical ΔE shift, we definitively prove that the discoloration is a direct consequence of Schiff base formation, rather than independent ester degradation.

Conclusion

The seemingly minor addition of a methyl group to the amine of phenethyl anthranilate fundamentally alters its utility. For researchers and drug/fragrance development professionals, PENMA offers a chemically elegant solution to the discoloration and sensitization challenges inherent to primary anthranilates. By understanding the underlying causality of imine dehydration and hepatic N-demethylation, scientists can make predictive, highly stable formulation choices.

References[2] Title: Phenethyl anthranilate | CAS 133-18-6 Properties, Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/product/aldrich/w285900[1] Title: Phenylethyl Anthranilate | 133-18-6, Source: ChemicalBook, URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6392404.htm[4] Title: List of Designated Additives, Source: The Japan Food Chemical Research Foundation (FFCR), URL: https://www.ffcr.or.jp/en/[3] Title: List of Flavoring Agents, Source: The Japan Food Chemical Research Foundation (FFCR), URL: https://www.ffcr.or.jp/en/[8] Title: Hepatic Metabolism of Methyl Anthranilate and Methyl N-Methylanthranilate as Food Flavoring Agents in Relation to Allergenicity in the Guinea Pig, Source: J-STAGE (Biological and Pharmaceutical Bulletin), URL: https://www.jstage.jst.go.jp/article/jhs/51/6/51_6_667/_article[5] Title: Methyl N Methylanthranilate Natural Isolate, Source: Hermitage Oils, URL: https://hermitageoils.com/product/methyl-n-methylanthranilate-n-i/[6] Title: Schiff Bases — A Primer, Source: Perfumer & Flavorist, URL: https://www.perfumerflavorist.com/flavor/ingredients/article/21858593/schiff-bases-a-primer[7] Title: SCHIFF BASES SIMPLY EXPLAINED, Source: Reddit (r/DIYfragrance), URL: https://www.reddit.com/r/DIYfragrance/comments/13k2x0s/schiff_bases_simply_explained/

Sources

Exploratory

An In-Depth Technical Guide to the Refractive Index and Optical Rotation of 2-Phenylethyl 2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Optical Properties in Drug Development 2-Phenylethyl 2-(methylamino)benzoate is a molecule of interest, potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Optical Properties in Drug Development

2-Phenylethyl 2-(methylamino)benzoate is a molecule of interest, potentially as an intermediate or a final active pharmaceutical ingredient (API). Its structure, an ester derived from a substituted anthranilic acid, is a common motif in medicinal chemistry. The precise characterization of its physical properties is a critical step in the pre-formulation and quality control stages of drug development.

  • Refractive Index (n) is a fundamental physical property that is indicative of a substance's purity. It is a dimensionless number that describes how fast light travels through the material. For a given compound, the refractive index is constant at a specific temperature and wavelength of light, making it a valuable tool for identification and quality assessment.

  • Optical Rotation (α) is a property exhibited by chiral molecules, which are molecules that are non-superimposable on their mirror images. The ability of a chiral molecule to rotate the plane of polarized light is a defining characteristic of its stereochemistry. Since different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, the measurement of optical rotation is paramount in the development of stereopure drugs.

This guide will provide the theoretical framework and practical methodologies to approach the determination of these two critical parameters for 2-Phenylethyl 2-(methylamino)benzoate.

Theoretical Foundations

Refractive Index

The refractive index of a medium is defined as the ratio of the speed of light in a vacuum (c) to the speed of light in that medium (v):

n = c / v

This property is directly related to the electronic polarizability of the molecules in the substance. When light passes through the material, its electromagnetic field interacts with the electron clouds of the molecules, causing a temporary distortion or polarization. This interaction slows down the propagation of light. The extent of this slowing is dependent on the molecule's structure, with more polarizable molecules generally exhibiting a higher refractive index.

Several factors can influence the refractive index of a substance:

  • Molecular Structure: The presence of aromatic rings, conjugated systems, and heteroatoms with lone pairs of electrons (like oxygen and nitrogen in 2-Phenylethyl 2-(methylamino)benzoate) tends to increase the refractive index due to enhanced polarizability. Esters, in general, have refractive indices ranging from 1.38 to 1.45[1].

  • Temperature: As temperature increases, the density of a substance typically decreases. This means there are fewer molecules per unit volume to interact with the light, leading to a decrease in the refractive index.

  • Wavelength of Light: The refractive index is also dependent on the wavelength of the light used for measurement, a phenomenon known as dispersion. It is standard practice to report the refractive index at a specific wavelength, most commonly the sodium D-line (589 nm), denoted as nD.

Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance[2]. This phenomenon arises from the differential interaction of the chiral molecules with the left- and right-circularly polarized components of plane-polarized light[3][4].

  • Chirality: A molecule is chiral if it lacks an internal plane of symmetry and is non-superimposable on its mirror image. The most common source of chirality in organic molecules is a stereocenter, typically a carbon atom bonded to four different substituents. The presence and arrangement of these substituents determine the molecule's absolute configuration (R or S).

  • Specific Rotation [α]: The observed rotation (α) is dependent on several experimental parameters. To obtain a standardized value, the specific rotation is calculated using the following formula:

[α]λT = α / (l * c)

where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (usually the sodium D-line).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).

A compound that rotates the plane of polarized light to the right (clockwise) is termed dextrorotatory and is denoted by a positive sign (+). A compound that rotates light to the left (counter-clockwise) is termed levorotatory and is denoted by a negative sign (-)[2]. It is crucial to note that there is no simple correlation between the R/S designation of a molecule's absolute configuration and the sign of its optical rotation[4].

Physicochemical Data and Predictive Analysis

As of the writing of this guide, no direct experimental values for the refractive index or optical rotation of 2-Phenylethyl 2-(methylamino)benzoate (CAS: 1308361-72-9) have been published. However, we can estimate a probable range for the refractive index based on structurally related compounds.

CompoundStructureRefractive Index (nD)Source
Methyl 2-(methylamino)benzoate1.579 (at 20°C)[5]
Phenethyl benzoate1.56 (at 20°C)
2-Phenylethyl 3-methylbenzoate1.56[6]
2-Phenylethyl 2-(methylamino)benzoate Predicted: 1.57 - 1.59 Author's Prediction

Based on the data from these analogous structures, a refractive index in the range of 1.57 to 1.59 at 20°C would be a reasonable expectation for 2-Phenylethyl 2-(methylamino)benzoate. The presence of the aromatic rings and the nitrogen and oxygen atoms contributes to a relatively high refractive index.

For optical rotation, a prediction is not feasible without knowing if a specific enantiomer of 2-Phenylethyl 2-(methylamino)benzoate has been synthesized. If the material is a racemic mixture (an equal mixture of both enantiomers), the net optical rotation will be zero. If it is an enantiomerically pure or enriched sample, it will exhibit a non-zero optical rotation, the magnitude and sign of which must be determined experimentally.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the accurate measurement of refractive index and optical rotation.

Determination of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.

Protocol:

  • Instrument Calibration:

    • Ensure the refractometer is clean and placed on a level surface.

    • Turn on the light source and the temperature control unit, setting it to the desired temperature (e.g., 20.0 ± 0.1 °C).

    • Calibrate the instrument using a standard of known refractive index, such as distilled water (nD20 = 1.3330) or a certified refractive index standard.

    • Apply a drop of the standard to the prism, close the prisms, and adjust the controls until the dividing line in the eyepiece is sharp and centered on the crosshairs.

    • If the reading does not match the known value for the standard, adjust the calibration screw as per the instrument's manual.

  • Sample Measurement:

    • Clean the prisms thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft, lint-free tissue.

    • Apply 1-2 drops of the 2-Phenylethyl 2-(methylamino)benzoate sample onto the surface of the lower prism.

    • Close the prism assembly securely.

    • Allow a few minutes for the sample to equilibrate to the set temperature.

    • Looking through the eyepiece, turn the coarse and fine adjustment knobs until the field of view shows a distinct light and dark region.

    • If a colored band appears at the borderline, adjust the dispersion compensator to achieve a sharp, achromatic (black and white) dividing line.

    • Align this sharp dividing line precisely with the center of the crosshairs.

    • Read the refractive index value from the instrument's scale or digital display.

    • Perform the measurement in triplicate to ensure reproducibility and report the average value.

  • Post-Measurement:

    • Thoroughly clean the prisms with a suitable solvent to remove all traces of the sample.

Refractometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement Calibrate Calibrate with Standard Clean_Prisms Clean Prisms Calibrate->Clean_Prisms Apply_Sample Apply Sample Clean_Prisms->Apply_Sample Equilibrate Temperature Equilibration Apply_Sample->Equilibrate Adjust_Optics Adjust Optics & Compensator Equilibrate->Adjust_Optics Read_Value Read Refractive Index Adjust_Optics->Read_Value Clean_Again Clean Prisms Read_Value->Clean_Again Record Record n(T, λ) Clean_Again->Record

Caption: Experimental workflow for refractive index measurement.

Determination of Optical Rotation using a Polarimeter

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample.

Protocol:

  • Sample Preparation:

    • Accurately weigh a suitable amount of the 2-Phenylethyl 2-(methylamino)benzoate sample.

    • Quantitatively transfer the sample to a volumetric flask of appropriate size (e.g., 10 mL or 25 mL).

    • Dissolve the sample and make up to the mark with a suitable, high-purity solvent (e.g., ethanol, methanol, or chloroform). Ensure the solvent does not react with the sample.

    • The concentration should be chosen to give a rotation that is easily measurable (typically between 0.1 and 1 degree).

  • Instrument Preparation:

    • Turn on the polarimeter's light source (typically a sodium lamp) and allow it to warm up for at least 30 minutes for stable output.

    • Select the correct wavelength (589 nm).

  • Blank Measurement:

    • Fill a clean polarimeter cell of known path length (e.g., 1.00 dm) with the pure solvent used for the sample solution.

    • Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the cell in the instrument.

    • Allow the reading to stabilize and record the observed rotation (α).

    • Take at least three to five separate readings and calculate the average.

  • Calculation of Specific Rotation:

    • Use the formula provided in section 2.2 to calculate the specific rotation [α].

    • Report the result including the temperature, wavelength, concentration, and solvent used. For example: [α]D20 = +XX.X (c 1.0, CHCl3).

Polarimetry_Workflow Prep_Solution Prepare Solution (c g/mL) Measure_Sample Measure Sample (α_obs) Prep_Solution->Measure_Sample Warm_Up Warm-up Light Source Blank Measure Blank (Solvent) Warm_Up->Blank Blank->Measure_Sample Calculate Calculate Specific Rotation [α] Measure_Sample->Calculate Report Report [α](T, λ, c, solvent) Calculate->Report

Caption: Experimental workflow for optical rotation measurement.

Data Interpretation and Trustworthiness

For the data to be considered trustworthy, it must be generated under controlled and well-documented conditions.

  • Refractive Index: Always report the temperature at which the measurement was made, as well as the wavelength of the light source (e.g., nD20 = 1.585). The instrument should be regularly calibrated with certified standards.

  • Optical Rotation: The specific rotation is meaningless without the accompanying information on concentration and the solvent used. These parameters significantly influence the result. The sign of the rotation (+ or -) should be clearly indicated. For a novel compound, it is also good practice to check for linearity by measuring the rotation at different concentrations.

The relationship between molecular structure and these optical properties can be summarized as follows:

Logic_Diagram cluster_RI Refractive Index cluster_OR Optical Rotation Molecule Molecular Structure (2-Phenylethyl 2-(methylamino)benzoate) Polarizability Electronic Polarizability Molecule->Polarizability Determines Density Density Molecule->Density Influences Chirality Chirality (Stereocenters) Molecule->Chirality May Possess RI_Value Refractive Index (n) Polarizability->RI_Value Density->RI_Value OR_Value Optical Rotation (α) Chirality->OR_Value Enables Enantiomeric_Purity Enantiomeric Purity Enantiomeric_Purity->OR_Value Determines Magnitude

Caption: Relationship between molecular structure and optical properties.

Conclusion

While direct experimental data for the refractive index and optical rotation of 2-Phenylethyl 2-(methylamino)benzoate are currently unavailable, this guide provides the necessary framework for any researcher to determine these properties with high fidelity. By understanding the theoretical underpinnings, leveraging data from analogous compounds for predictive context, and adhering to rigorous experimental protocols, scientists can confidently characterize this molecule. The accurate determination of these properties is an indispensable step in ensuring the quality, purity, and stereochemical integrity of novel compounds in the pharmaceutical sciences.

References

  • Canadian Science Publishing. (n.d.). Studies on density, viscosity, dielectric constant, and refractive index of binary mixtures of esters in benzene and carbon tetrachloride. Retrieved from [Link]

  • Edler, M., Mayrbrugger, S., Fian, A., Trimmel, G., Radl, S., Kern, W., & Griesser, T. (2013). Wavelength selective refractive index modulation in a ROMP derived polymer bearing phenyl- and ortho-nitrobenzyl ester groups. Journal of Materials Chemistry C, 1(25), 3973-3980. [Link]

  • Matmake. (n.d.). Refractive Index of Esters - Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Phenylethyl)benzoate. PubChem. Retrieved from [Link]

  • Amirani Poor, M., et al. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate. ResearchGate. Retrieved from [Link]

  • FooDB. (2015). Showing Compound phenylethylbenzoate (FDB031103). Retrieved from [Link]

  • Sheu, Y.-C., & Tu, C.-H. (2025). Densities, Viscosities, Refractive Indices, and Surface Tensions for 12 Flavor Esters from T = 288.15 K to T = 358.15 K. ResearchGate. Retrieved from [Link]

  • Ji, H.-F. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Publishing. [Link]

  • Ji, H.-F. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Publishing. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Phenylethyl 3-methylbenzoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Optical rotatory power of the benzoate group. Journal of the American Chemical Society. Retrieved from [Link]

  • Ji, H.-F. (2023). A general method to predict the optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4567-4572. [Link]

  • Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

  • Lesman. (n.d.). Refractive Indices of Known Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethyl Benzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 2-((2-phenylethylidene)amino)-, methyl ester. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-, 2-phenylethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2007). Design and synthesis of phenethyl benzo[7][8]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. Bioorganic & Medicinal Chemistry Letters, 17(3), 739-743. [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-oxo-2-phenylethyl benzoate. Retrieved from [Link]

Sources

Foundational

Research-Grade 2-Phenylethyl 2-(methylamino)benzoate: Synthesis, Supplier Qualification, and Analytical Validation

Executive Summary & Mechanistic Relevance 2-Phenylethyl 2-(methylamino)benzoate (CAS: 1308361-72-9), commonly referred to as phenethyl N-methylanthranilate, is a specialized ester bridging the gap between advanced organo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Relevance

2-Phenylethyl 2-(methylamino)benzoate (CAS: 1308361-72-9), commonly referred to as phenethyl N-methylanthranilate, is a specialized ester bridging the gap between advanced organoleptic formulation and neuropharmacological research. Structurally, it is formed by the condensation of N-methylanthranilic acid (NMAA) and phenethyl alcohol.

In the flavor and fragrance industry, this compound is heavily regulated and utilized as a synthetic flavoring agent, notably recognized by the Japanese Ministry of Health, Labour and Welfare for its distinct aromatic profile[1][2]. Beyond olfactory applications, esters of N-methylanthranilic acid have garnered significant attention in drug development. Recent pharmacological screening has demonstrated that related N-methylanthranilates exhibit potent antinociceptive properties—often outperforming classical opioids like morphine—by modulating adrenergic, nitrergic, and serotoninergic pathways[3]. Consequently, sourcing high-purity, research-grade 2-phenylethyl 2-(methylamino)benzoate is critical; trace impurities can drastically skew both biological assays and sensory evaluations.

Quantitative Chemical Profile
PropertySpecification / Value
IUPAC Name 2-Phenylethyl 2-(methylamino)benzoate
Common Synonyms Phenethyl N-methylanthranilate
CAS Registry Number 1308361-72-9
Molecular Formula C16H17NO2
Molecular Weight 255.32 g/mol
Structural Class Anthranilate Ester
Primary Applications Antinociceptive screening[3], Flavoring agent[4]

Synthetic Pathway & The Causality of Impurities

Understanding how a supplier synthesizes 2-phenylethyl 2-(methylamino)benzoate is the first step in predicting its impurity profile. The most efficient laboratory-scale synthesis avoids harsh acyl chlorides, utilizing instead a Steglich Esterification [5].

The Causality of the Synthetic Choice: Unprotected N-methylanthranilic acid contains a secondary amine that is highly susceptible to unwanted side-reactions (e.g., self-condensation) under traditional acidic Fischer esterification conditions. By employing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst, the reaction proceeds under mild conditions. DMAP stabilizes the highly reactive O-acylisourea intermediate, preventing it from rearranging into an inert N-acylurea, thereby driving the esterification of the sterically hindered anthranilate[5].

Synthesis NMAA N-Methylanthranilic Acid Reagents DCC / DMAP Catalyst NMAA->Reagents PEA Phenethyl Alcohol PEA->Reagents Product 2-Phenylethyl 2-(methylamino)benzoate Reagents->Product Steglich Esterification

Fig 1: Steglich esterification of N-methylanthranilic acid to yield the target ester.

Critical Impurity Warning: If the reaction is incomplete, unreacted NMAA remains. Because NMAA is inherently highly fluorescent and biologically active, even trace amounts (<1%) can cause false-positive signals in fluorescent bioprobe assays or alter the binding kinetics in neuroreceptor screening[5][6].

Supplier Landscape & Sourcing Strategy

When procuring this compound, researchers must demand comprehensive analytical documentation (NMR, HPLC, LC-MS). Below is a comparative matrix of verified suppliers providing research-grade batches of CAS 1308361-72-9.

SupplierCatalog IDClaimed PurityProvided Documentation
BLD Pharm BD01081660≥ 95%NMR, HPLC, LC-MS[7]
Sigma-Aldrich ENA321766262Research GradeCOA, Mass Spectrometry
Bide Pharm BD0108166095%COA[8]
Bio-Fount 1308361-72-9Reference Std.HPLC[9]

Strategic Insight: While BLD Pharm and Bide Pharm offer highly characterized >95% purity batches suitable for standard synthesis, neuropharmacological in vivo studies may require further in-house purification (e.g., preparative HPLC) to ensure the absolute removal of DCC byproducts and trace NMAA.

Self-Validating Analytical Protocol for Batch Qualification

To ensure scientific integrity, never assume the purity stated on a Certificate of Analysis (COA). The following HPLC-UV protocol is designed as a self-validating system to qualify incoming batches of 2-phenylethyl 2-(methylamino)benzoate.

Step-by-Step Methodology

Phase 1: System Suitability Test (SST)

  • Action: Inject a 50/50 standard mixture of NMAA and Phenethyl alcohol (10 µg/mL in Acetonitrile).

  • Causality: Before testing the product, you must prove your chromatographic column (e.g., C18, 5 µm, 4.6 x 150 mm) can separate the precursors.

  • Validation Gate: Proceed only if the resolution ( Rs​ ) between the NMAA and Phenethyl alcohol peaks is > 2.0.

Phase 2: Sample Preparation & Injection

  • Action: Dissolve 10 mg of the supplied 2-phenylethyl 2-(methylamino)benzoate in 1 mL of HPLC-grade Acetonitrile. Dilute to 100 µg/mL.

  • Action: Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (from 10% to 90% ACN over 20 minutes) at 1.0 mL/min. Monitor UV absorbance at 254 nm (general aromatic) and 330 nm (specific to the anthranilate fluorophore).

Phase 3: Spike Recovery (The Self-Validation Step)

  • Action: Spike a second aliquot of your batch sample with a known concentration (1% w/w) of an NMAA standard.

  • Causality & Validation: If the NMAA peak area increases proportionally without peak distortion or tailing, it confirms that the sample matrix is not suppressing the detection of impurities. If the peak splits, your mobile phase pH is likely causing partial ionization of the amine, requiring immediate adjustment of the TFA buffer.

Workflow S1 Procure Batch (e.g., BLD Pharm) S2 System Suitability Test (NMAA/PEA Resolution > 2.0) S1->S2 S3 HPLC-UV Analysis (254nm & 330nm) S2->S3 S4 Spike Recovery (Internal Validation) S3->S4 Decision Purity > 95%? No NMAA? S4->Decision Pass Approve Batch Decision->Pass Yes Fail Quarantine Decision->Fail No

Fig 2: Self-validating analytical workflow for qualifying incoming chemical batches.

References

  • Mainieri, F., et al. (2007). Synthesis of Sapintoxin D and N-Methylanthranilate-Based Fluorescent Bioprobes. Natural Product Communications. ResearchGate. Available at: [Link][5]

  • Pinheiro, M. M. G., et al. (2014). Antinociceptive esters of N-methylanthranilic acid: Mechanism of action in heat-mediated pain. European Journal of Pharmacology, 727, 106-114. PubMed. Available at:[Link][3]

  • Ministry of Health, Labour and Welfare (MHLW), Japan. (2010). Specifications and Standards for Foods, Food Additives (Flavoring Agents). MHLW Official Records. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Reaction Conditions for Phenethyl N-Methylanthranilate

An in-depth technical guide and application protocol for the synthesis of Phenethyl N-methylanthranilate, designed for researchers and drug development professionals. Introduction & Mechanistic Rationale Phenethyl N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application protocol for the synthesis of Phenethyl N-methylanthranilate, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

Phenethyl N-methylanthranilate (CAS 1308361-72-9) is a high-value ester widely utilized as a flavoring agent and fragrance compound, officially recognized in food sanitation standards [1].

Synthesizing N-methylanthranilate esters presents a unique chemical hurdle. Traditional direct Fischer esterification of N-methylanthranilic acid with an alcohol is notoriously inefficient. The ortho-secondary amine group sterically hinders the carboxylic acid and electronically deactivates it through zwitterion formation. To bypass this thermodynamic dead-end, modern synthetic protocols employ N-methylisatoic anhydride (NMIA) as a highly activated electrophilic surrogate.

Causality of Catalyst and Solvent Selection: The uncatalyzed alcoholysis of isatoic anhydrides is kinetically slow. The introduction of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst fundamentally alters the reaction kinetics [2]. DMAP attacks the highly electrophilic C4 carbonyl of the anhydride, triggering ring-opening to form a highly reactive acylpyridinium carbamate intermediate. Phenethyl alcohol readily intercepts this intermediate, forming the target ester while the carbamic acid moiety spontaneously decarboxylates.

N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the charged acylpyridinium transition state. A reaction temperature of 80 °C provides the necessary thermal energy to rapidly drive the entropically favored decarboxylation step, pushing the equilibrium entirely toward the product.

Reaction Pathway

ReactionMechanism NMIA N-Methylisatoic Anhydride (Electrophile) Intermediate Acylpyridinium Carbamate (Reactive Intermediate) NMIA->Intermediate PEA Phenethyl Alcohol (Nucleophile) PEA->Intermediate DMAP DMAP Catalyst (Nucleophilic Activator) DMAP->Intermediate Nucleophilic attack Product Phenethyl N-methylanthranilate (Target Ester) Intermediate->Product CO2 CO2 Gas (Irreversible Driving Force) Intermediate->CO2 Decarboxylation

Mechanistic pathway of DMAP-catalyzed esterification of N-methylisatoic anhydride.

Quantitative Data: Methodological Comparison

To justify the selection of the isatoic anhydride route, the following table summarizes the quantitative performance of various esterification strategies for anthranilate derivatives based on established literature parameters.

Reaction StrategyReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key Limitations
Isatoic Anhydride (Recommended) NMIA, Phenethyl alcohol, DMAP801680 - 85Requires synthesis or purchase of NMIA precursor.
Steglich Esterification N-Methylanthranilic acid, DCC, DMAP254845 - 55Severe steric hindrance; difficult dicyclohexylurea (DCU) removal.
Fischer Esterification N-Methylanthranilic acid, p-TsOH11072< 30Zwitterion formation deactivates the carboxylic acid; equilibrium limited.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The continuous evolution of CO₂ gas serves as a real-time visual indicator of the reaction's progress. The cessation of bubbling definitively signals the complete consumption of the anhydride.

Workflow S1 1. Reagent Mixing (DMF Solvent) S2 2. Thermal Activation (80 °C) S1->S2 S3 3. Visual Validation (CO2 Cessation) S2->S3 S4 4. Aqueous Workup (H2O/EtOAc) S3->S4 S5 5. Purification (Chromatography) S4->S5

Step-by-step experimental workflow for synthesizing Phenethyl N-methylanthranilate.

Step-by-Step Methodology:

Reagents & Materials:

  • N-Methylisatoic anhydride (NMIA): 10.0 mmol (1.77 g)

  • Phenethyl alcohol: 12.0 mmol (1.46 g / 1.43 mL) – A 1.2 eq excess ensures complete consumption of the anhydride and drives the reaction forward.

  • 4-Dimethylaminopyridine (DMAP): 1.0 mmol (0.12 g) – Catalytic amount.

  • Anhydrous N,N-Dimethylformamide (DMF): 10 mL

Procedure:

  • Initiation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.77 g of NMIA and 0.12 g of DMAP in 10 mL of anhydrous DMF under a nitrogen atmosphere.

  • Nucleophile Addition: Add 1.43 mL of phenethyl alcohol to the stirred solution at room temperature.

  • Thermal Activation & Monitoring (Self-Validation): Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath. Observe the reaction: vigorous gas evolution (CO₂) will commence. Continue heating for approximately 16 hours. The reaction is deemed complete when gas evolution completely ceases. Confirm completion via TLC (Hexane:Ethyl Acetate 4:1); the fluorescent NMIA spot under short-wave UV (254 nm) should be entirely absent.

  • Quenching & Workup: Cool the mixture to room temperature. Partition the reaction mixture between 50 mL of distilled water and 50 mL of ethyl acetate. The high aqueous solubility of DMF and DMAP ensures they partition cleanly into the water layer, leaving the ester and residual alcohol in the organic phase.

  • Extraction: Extract the aqueous layer with an additional 2 × 25 mL of ethyl acetate. Combine the organic layers and wash sequentially with 0.5 M HCl (25 mL) to remove any trace residual DMAP, followed by brine (2 × 25 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of 5-10% Ethyl Acetate in Hexanes) to yield pure Phenethyl N-methylanthranilate. The slight excess of phenethyl alcohol elutes significantly slower than the target ester, ensuring high purity of the final fractions.

References

  • Specifications and Standards for Foods, Food Additives, etc. Under the Food Sanitation Act (Abstract) 2010. Ministry of Foreign Affairs of Japan. [Link]

  • The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridicatumtoxin B analogues. Beilstein Journal of Organic Chemistry. [Link]

Application

Application Note: Synthesis, Characterization, and Olfactory Application of 2-Phenylethyl 2-(methylamino)benzoate

Executive Summary 2-Phenylethyl 2-(methylamino)benzoate (commonly known as phenethyl N-methylanthranilate) is a high-value ester utilized extensively in the flavor and fragrance industry[1]. Imparting a heavy, sweet flor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylethyl 2-(methylamino)benzoate (commonly known as phenethyl N-methylanthranilate) is a high-value ester utilized extensively in the flavor and fragrance industry[1]. Imparting a heavy, sweet floral profile with distinct nuances of rose, orange blossom, and grape, it serves as a critical building block for fine fragrances[2]. This application note details the mechanistic rationale, optimized synthetic protocols, and analytical characterization required to produce high-purity phenethyl N-methylanthranilate, avoiding common off-odor pitfalls associated with traditional esterification.

Introduction & Chemical Significance

Primary anthranilates (such as methyl anthranilate) are notorious in perfumery for reacting with aldehydes (e.g., vanillin, citral) to form highly colored Schiff bases, which cause severe browning and olfactive degradation in perfume matrices.

The structural advantage of 2-phenylethyl 2-(methylamino)benzoate (CAS: 1308361-72-9)[3][4] lies in its secondary amine moiety. The N-methyl group sterically and electronically hinders Schiff base formation[5], yielding a highly stable fragrance intermediate that retains its delicate floral-grape odor profile even in aldehyde-heavy formulations. Furthermore, esters of N-methylanthranilic acid have demonstrated excellent biological safety profiles, with some derivatives even exhibiting antinociceptive properties without toxicity[6].

Mechanistic Insights: The Case for Titanium-Catalyzed Transesterification

The synthesis of fragrance esters demands extreme olfactive purity. Traditional Fischer esterification of N-methylanthranilic acid with 2-phenylethanol relies on strong Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid). However, under these highly acidic conditions at elevated temperatures, 2-phenylethanol readily dehydrates into styrene . Even trace amounts of styrene (<0.5%) introduce a harsh, petrochemical, "plastic" off-odor that permanently ruins the target fragrance.

To circumvent this, transesterification utilizing Titanium(IV) isopropoxide (TTIP) as a Lewis acid catalyst is the preferred industrial route[7]. TTIP facilitates the ester exchange between methyl N-methylanthranilate and 2-phenylethanol under strictly neutral conditions[7][8]. By driving the equilibrium forward through the continuous distillation of the methanol byproduct, this method ensures near-quantitative yields without triggering the acid-catalyzed dehydration of the alcohol[9][10].

Experimental Workflow

G R1 Methyl N-methylanthranilate (Precursor) Rxn Transesterification 140-160°C, Vacuum R1->Rxn R2 2-Phenylethanol (Alcohol) R2->Rxn Cat Titanium(IV) isopropoxide (Catalyst) Cat->Rxn Byprod Methanol (Removed via distillation) Rxn->Byprod shifts equilibrium Quench Aqueous Quench (Hydrolyze Catalyst) Rxn->Quench Filter Filtration (Remove TiO2) Quench->Filter Distill Fractional Distillation (High Vacuum) Filter->Distill Product 2-Phenylethyl 2-(methylamino)benzoate (Purified Fragrance) Distill->Product

Figure 1: Workflow for the titanium-catalyzed transesterification and purification of the fragrance ester.

Detailed Protocol: Synthesis of 2-Phenylethyl 2-(methylamino)benzoate

Step 1: Reaction Setup Charge a dry, 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a short-path distillation head, and a thermometer with methyl N-methylanthranilate (1.0 eq, 165.2 g) and 2-phenylethanol (1.2 eq, 146.6 g).

Step 2: Catalyst Addition Under a nitrogen atmosphere, add Titanium(IV) isopropoxide (1.0 mol%, 2.84 g)[7]. The neutral conditions provided by this catalyst prevent the degradation of the alcohol into styrene[8].

Step 3: Heating and Vacuum Application Heat the mixture to 140–150 °C. Apply a slight vacuum (approx. 200 mbar) to continuously distill off the methanol byproduct, driving the equilibrium toward the target ester[10]. Monitor the reaction via GC-MS. Continue heating until the conversion of methyl N-methylanthranilate exceeds 98% (typically 4 to 5 hours).

Step 4: Quenching and Filtration Cool the mixture to 60 °C and add 10 mL of 5% aqueous brine. This step rapidly hydrolyzes the titanium catalyst into insoluble titanium dioxide (TiO₂)[9]. Stir for 30 minutes, then filter the mixture through a pad of Celite to remove the TiO₂ precipitate.

Step 5: High-Vacuum Fractional Distillation Transfer the clear filtrate to a fractional distillation apparatus.

  • Remove unreacted 2-phenylethanol (b.p. ~90 °C at 1 mbar).

  • Collect the pure 2-phenylethyl 2-(methylamino)benzoate fraction under high vacuum (b.p. ~160–165 °C at 0.1 mbar).

Analytical Characterization

To ensure the product meets the rigorous standards of the fragrance industry, the following self-validating analytical checks must be performed:

  • GC-MS Analysis : Confirm the molecular ion peak at m/z 255. Ensure the absence of a peak at m/z 104 (styrene).

  • ¹H-NMR (CDCl₃) : Verify the structure by identifying the characteristic N-methyl doublet (due to coupling with the NH proton) at ~δ 2.9 ppm, and the triplet of the phenethyl CH₂-O group at ~δ 4.4 ppm[5].

  • TLC / Fluorescence : N-methylanthranilates exhibit a strong bright-blue fluorescence under UV light (365 nm), which serves as a rapid qualitative check during reaction monitoring[5].

  • Olfactory Evaluation : Dip a standard perfumer's smelling strip into a 10% solution of the product in dipropylene glycol (DPG). Evaluate for the absence of harsh, plastic notes and the presence of the characteristic sweet, grape, and rose profile[11][2].

Data Presentation

Table 1: Physicochemical and Olfactory Properties

PropertySpecification / Description
Chemical Name 2-Phenylethyl 2-(methylamino)benzoate
CAS Number 1308361-72-9[3][4]
Molecular Weight 255.32 g/mol
Appearance Pale yellow viscous liquid
Odor Profile Heavy floral, rose, orange blossom, sweet grape[11][2]
Schiff Base Reactivity Low (Stable in aldehyde matrices)

Table 2: Reaction Optimization (Transesterification vs. Direct Esterification)

CatalystLoading (mol%)Temp (°C)Time (h)Conversion (%)Styrene Byproduct (%)Odor Quality
Ti(OiPr)₄ 0.5150685< 0.1Excellent
Ti(OiPr)₄ 1.0150498< 0.1Excellent
Ti(OiPr)₄ 2.0150398< 0.1Excellent
PTSA (Control) 5.011067015.4 Rejected (Harsh/Plastic)

Note: The control reaction using p-Toluenesulfonic acid (PTSA) highlights the causality behind the catalyst choice; acidic conditions trigger massive dehydration of the alcohol, ruining the batch.

References

  • List of Flavouring Substances Used in Japan (CAS: 1308361-72-9) Source: Japan Food Chemical Research Foundation (FFCR) / Ministry of Health, Labour and Welfare URL: [Link]

  • Specifications and Standards for Foods, Food Additives, etc. Under the Food Sanitation Act Source: Ministry of Foreign Affairs of Japan URL:[Link]

  • Titanium Tetraisopropoxide Catalysis in Transesterification Source: Ataman Kimya URL:[Link]

  • Antinociceptive esters of N-methylanthranilic acid: Mechanism of action in heat-mediated pain Source: PubMed (National Institutes of Health) URL:[Link]

  • Synthesis of Sapintoxin D and N-Methylanthranilate-Based Fluorescent Bioprobes Source: ResearchGate / Natural Product Communications URL: [Link]

Sources

Method

Application Note: Chemoselective Mono-N-Methylation of Phenethyl Anthranilate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, scalable protocol design, and self-validating analytical workflows. Mechanistic Insights & Causality (E-E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, scalable protocol design, and self-validating analytical workflows.

Mechanistic Insights & Causality (E-E-A-T)

Phenethyl anthranilate is a structurally significant ester utilized extensively in the flavor and fragrance (F&F) industry and as a versatile intermediate in pharmaceutical development. The synthesis of its N-methylated derivative—phenethyl N-methylanthranilate —presents a fundamental chemoselectivity challenge: achieving mono-N-methylation without triggering over-alkylation.

The Causality of Chemoselectivity: The N-methylation of primary anilines via classical SN​2 alkylation (e.g., using methyl iodide or dimethyl sulfate) inherently suffers from poor chemoselectivity. The initial mono-alkylated product is typically more nucleophilic than the starting primary amine, leading to rapid over-alkylation and the formation of N,N-dimethylated or quaternary ammonium byproducts[1].

However, anthranilates possess unique electronic and steric properties that can be exploited. The ortho-ester group exerts a strong electron-withdrawing effect and forms an intramolecular hydrogen bond with the amine protons, significantly depressing the nitrogen's basicity and nucleophilicity. To leverage this, reductive amination is the universally preferred strategy[2].

By reacting the primary amine with formaldehyde, a transient hemiaminal is formed, which dehydrates to an imine (Schiff base). Because of the deactivated nature of the anthranilate, an acid catalyst (such as acetic acid or an acidic clay) is strictly required to drive imine formation[3]. Subsequent in situ reduction—using either catalytic hydrogenation ( H2​ /Pd/C) for industrial scale-up[4] or sodium triacetoxyborohydride ( NaBH(OAc)3​ ) for bench-scale synthesis—selectively yields the mono-N-methylated product. The steric bulk of the newly added methyl group, combined with the ortho-ester, sterically and electronically prevents a second equivalent of formaldehyde from reacting, thereby establishing a self-regulating, mono-selective system.

Reaction Workflow Visualization

Synthesis A Phenethyl Anthranilate (Primary Amine) B Acidic Activation (+ AcOH) A->B C Imine / Hemiaminal Intermediate B->C + CH2O (37% aq) D Hydride Reduction (+ NaBH(OAc)3) C->D E Phenethyl N-methylanthranilate (Target Product) D->E Selective Mono-alkylation

Figure 1: Chemoselective reductive amination workflow for phenethyl N-methylanthranilate synthesis.

Comparative Data: N-Methylation Strategies

To justify the protocol selection, the following table summarizes the quantitative outcomes of various methylation strategies applied to anthranilate derivatives based on established literature[2],[1].

Methylation StrategyReagents & ConditionsMono-N-Methyl Yield (%)Di-Methyl Byproduct (%)Scalability & Safety Profile
Direct Alkylation MeI , K2​CO3​ , DMF, 80°C40–50%30–40%Low; highly toxic alkylating agent, poor chemoselectivity.
Eschweiler-Clarke CH2​O , HCOOH , 100°C55–65%20–30%Moderate; harsh thermal conditions can lead to ester hydrolysis.
Catalytic Hydrogenation CH2​O , H2​ , Pd/C, H+ , 50 psi85–95%< 2%High; industry standard, requires high-pressure reactors.
Hydride Reductive Amination CH2​O , NaBH(OAc)3​ , AcOH, 25°C88–94%< 1%High (Bench); mild conditions, excellent chemocontrol.

Self-Validating Experimental Protocol

This protocol details a bench-scale hydride reductive amination, optimized for high yield and absolute chemoselectivity without the need for high-pressure hydrogenation equipment.

Materials & Reagents
  • Substrate: Phenethyl anthranilate (CAS: 133-18-6) – 1.0 equiv (e.g., 10 mmol, 2.41 g)

  • Alkylating Agent: Formaldehyde (37% w/w aqueous solution) – 1.2 equiv (12 mmol, ~0.9 mL)

  • Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) – 1.5 equiv (15 mmol, 3.18 g)

  • Catalyst: Glacial Acetic Acid (AcOH) – 1.5 equiv (15 mmol, 0.86 mL)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) – 30 mL

Step-by-Step Methodology

Step 1: Substrate Preparation & Acidic Activation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenethyl anthranilate (2.41 g) in 30 mL of DCE.

  • Add glacial acetic acid (0.86 mL) to the solution. Stir for 5 minutes at room temperature (20–25°C).

  • Causality: The weak acid protonates the formaldehyde oxygen, increasing its electrophilicity, which is necessary to overcome the poor nucleophilicity of the hydrogen-bonded anthranilate nitrogen[3].

Step 2: Imine Formation 3. Add the 37% aqueous formaldehyde solution (~0.9 mL) dropwise over 2 minutes. 4. Allow the mixture to stir for 30 minutes.

  • System Validation Check: The solution will typically exhibit a slight yellowing, indicating the successful formation of the Schiff base intermediate.

Step 3: Reductive Alkylation 5. Portion-wise, add NaBH(OAc)3​ (3.18 g) over 15 minutes. The reaction is mildly exothermic. Maintain the temperature below 25°C using an ambient water bath if necessary. 6. Stir the reaction mixture at room temperature for 4–6 hours.

  • System Validation Check: Upon addition of the hydride, mild effervescence (hydrogen gas evolution from the trace hydrolysis of the borohydride) will occur. The cessation of gas evolution and a return to a pale/clear solution indicates the completion of the reduction phase.

Step 4: Reaction Quenching & Workup 7. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) (20 mL). Stir vigorously until all gas evolution ( CO2​ ) ceases, ensuring the neutralization of acetic acid. 8. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). 9. Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Step 5: Purification 10. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate, typically 9:1 to 8:2) to afford pure phenethyl N-methylanthranilate as a pale yellow oil.

Analytical Validation Parameters

To ensure the integrity of the synthesized product, verify the structure using the following analytical benchmarks:

  • Thin-Layer Chromatography (TLC): Using Hexane:Ethyl Acetate (8:2), the starting material (phenethyl anthranilate) typically presents an Rf​ of ~0.4. The target mono-methylated product will appear as a distinct, less polar spot at an Rf​ of ~0.6. The absence of a highly polar baseline spot confirms the lack of over-methylated quaternary salts.

  • 1 H NMR Spectroscopy ( CDCl3​ , 400 MHz):

    • Validation Marker 1: A sharp singlet integrating to 3H at ~2.85 ppm , corresponding to the newly introduced N−CH3​ group.

    • Validation Marker 2: A broad singlet integrating to 1H at ~7.5 ppm , corresponding to the secondary amine N−H . The presence of this proton definitively rules out N,N-dimethylation.

    • Validation Marker 3: The characteristic triplets of the phenethyl chain ( −CH2​−CH2​−O− ) should remain unshifted at ~3.0 ppm and ~4.4 ppm, confirming the ester linkage remains intact under the mild reductive amination conditions.

References

  • F.W. Gubitz. Synthesis of methyl N-methylanthranilate. US Patent 4,633,009A. Google Patents.
  • F.W. Gubitz. Process for the preparation of methyl n-methylanthranilate. European Patent EP0190667B1. Google Patents.
  • D. Wei, et al. Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega, 2019. URL:[Link]

Sources

Application

Application Note: Catalytic Strategies for the Synthesis of 2-Phenylethyl 2-(methylamino)benzoate

Abstract 2-Phenylethyl 2-(methylamino)benzoate is an ester of N-methylanthranilic acid, a molecule with applications in fragrance, flavor, and as a potential building block in pharmaceutical synthesis.[1] This applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Phenylethyl 2-(methylamino)benzoate is an ester of N-methylanthranilic acid, a molecule with applications in fragrance, flavor, and as a potential building block in pharmaceutical synthesis.[1] This application note provides a comprehensive guide to the catalytic synthesis of this target molecule. We move beyond simple procedural lists to explain the mechanistic rationale behind two primary, industrially relevant catalytic strategies: Reductive Alkylation and Borrowing Hydrogen N-methylation , followed by catalytic esterification or transesterification. The protocols described herein are designed to be self-validating, offering high yields and purity while emphasizing sustainable and efficient catalytic methods.

Retrosynthetic Analysis and Strategic Planning

The synthesis of 2-Phenylethyl 2-(methylamino)benzoate involves the formation of two key bonds: an N-methyl bond and an ester linkage. This allows for two primary retrosynthetic approaches, each offering distinct advantages depending on available starting materials and desired process conditions.

dot

Retrosynthesis cluster_A Pathway A: Esterification First cluster_B Pathway B: N-Methylation First Target 2-Phenylethyl 2-(methylamino)benzoate PathwayA N-Methylation Target->PathwayA C-N bond formation PathwayB Esterification / Transesterification Target->PathwayB C-O bond formation PrecursorA 2-Phenylethyl Anthranilate PathwayA->PrecursorA StartingA1 Anthranilic Acid PrecursorA->StartingA1 Esterification StartingA2 Phenethyl Alcohol PrecursorA->StartingA2 Esterification PrecursorB N-Methylanthranilic Acid or its Methyl Ester PathwayB->PrecursorB StartingB1 Anthranilic Acid or Methyl Anthranilate PrecursorB->StartingB1 N-Methylation Reductive_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: - Methyl Anthranilate - Solvent (Isopropanol) - Hydrogenation Catalyst (Pd/C) - Acid Catalyst (Acetic Acid) B Purge with H₂ A->B C Add Formaldehyde Solution B->C D Pressurize with H₂ (50-200 psig) C->D E Heat to 40-75°C D->E F Monitor H₂ uptake E->F G Cool and Filter Catalyst F->G H Wash Filtrate with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry Organic Layer (Na₂SO₄) I->J K Evaporate Solvent J->K L Vacuum Distill Product K->L

Caption: Experimental workflow for reductive alkylation.

Method 2: N-Methylation via Borrowing Hydrogen Catalysis

The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology is an elegant and atom-economical approach that uses methanol as a green methylating agent. [2]Transition metal catalysts, typically based on Ruthenium or Iridium, facilitate this process. [3][4] Mechanism and Rationale: The catalytic cycle involves several key steps:

  • The metal catalyst temporarily "borrows" hydrogen from methanol, oxidizing it to formaldehyde in situ.

  • The generated formaldehyde condenses with the primary amine (methyl anthranilate) to form a Schiff base.

  • The metal-hydride species, formed in the first step, then reduces the Schiff base to the N-methylated product.

  • The catalyst is regenerated, and the only byproduct is water, making this a highly sustainable process. [5] This method often requires a base to facilitate the initial dehydrogenation step but can proceed under milder conditions compared to high-pressure hydrogenation. [5][6] dot

Borrowing_Hydrogen cluster_cycle Catalytic Cycle Ru_cat [Ru]-H Ru_cat_H2 [Ru] Ru_cat->Ru_cat_H2 - R-NHCH₃ + R-N=CH₂ Ru_cat_H2->Ru_cat + CH₃OH - CH₂O MeOH CH₃OH HCHO CH₂O MeOH->HCHO - 2[H] Amine R-NH₂ Imine R-N=CH₂ HCHO->Imine + R-NH₂ Product R-NHCH₃ Imine->Product + 2[H] H2O H₂O

Sources

Method

microwave-assisted synthesis of N-methylanthranilic acid esters

Microwave-Assisted Synthesis of N-Methylanthranilic Acid Esters: Application Notes and Protocols Introduction & Mechanistic Rationale N-methylanthranilic acid (NMAA) esters are highly valued in drug development, fragranc...

Author: BenchChem Technical Support Team. Date: March 2026

Microwave-Assisted Synthesis of N-Methylanthranilic Acid Esters: Application Notes and Protocols

Introduction & Mechanistic Rationale

N-methylanthranilic acid (NMAA) esters are highly valued in drug development, fragrance profiling, and as fluorescent bioprobes for targeting critical biological structures like Protein Kinase C (PKC) and the TRPM8 ion channel 1[1]. However, the esterification of NMAA presents unique thermodynamic and kinetic challenges. The ortho-methylamino group engages in strong intramolecular hydrogen bonding with the carboxylic acid carbonyl, significantly reducing its electrophilicity. Furthermore, the steric bulk of this ortho-substituent impedes the nucleophilic attack of the alcohol during standard Fischer esterification2[2].

Microwave-assisted organic synthesis (MAOS) circumvents these limitations. Unlike conventional conductive heating, which relies on inefficient thermal gradients, microwave irradiation directly couples with the dipoles of the solvent (e.g., aliphatic alcohols) and the ionic species (e.g., acid catalysts). This results in rapid, volumetric dielectric heating. This instantaneous energy transfer provides the necessary activation energy to overcome the steric and electronic deactivation inherent to NMAA, driving the equilibrium toward the ester product in a fraction of the time 3[3].

MW_Logic MW_Energy Microwave Irradiation Dipole Dipole Rotation & Ionic Conduction MW_Energy->Dipole RapidHeat Rapid Volumetric Heating Dipole->RapidHeat Overcome Overcomes ortho-effect Steric Hindrance RapidHeat->Overcome Yield High Ester Yield (>85% in 15 min) Overcome->Yield

Kinetic advantages of microwave dielectric heating in overcoming steric hindrance.

Reaction Optimization & Quantitative Data

When comparing conventional reflux to microwave-assisted esterification, the advantages in yield and time are stark. The following table summarizes the optimized parameters for synthesizing methyl N-methylanthranilate and related aliphatic esters using a single-mode microwave reactor equipped with sealed vessels[2].

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification of NMAA

MethodHeating SourceCatalystTemp (°C)TimeYield (%)
ConventionalOil BathH₂SO₄ (conc.)80 (Reflux)12 - 24 h35 - 45
MicrowaveSingle-Mode MWH₂SO₄ (4% v/v)13015 min> 85
MicrowaveSingle-Mode MWp-TsOH (10 mol%)13020 min82
MicrowaveSingle-Mode MWSteglich (DCC/DMAP)8010 min90

Note: Steglich esterification conditions are preferred when coupling NMAA with complex, acid-sensitive alcohols (e.g., in the synthesis of sapintoxin D derivatives)[1].

Step-by-Step Experimental Protocol (Acid-Catalyzed MAOS)

This protocol details the synthesis of simple aliphatic esters (e.g., methyl or ethyl N-methylanthranilate) using a sealed-vessel microwave reactor. It is designed as a self-validating system to ensure reproducibility and safety.

Materials & Reagents:

  • N-methylanthranilic acid (NMAA) (1.0 mmol)

  • Absolute alcohol (e.g., Methanol or Ethanol) (2.0 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (~4% v/v)

  • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Ethyl Acetate (for extraction)

Workflow Start Reagent Preparation NMAA + Alcohol + Acid Catalyst MW Microwave Irradiation 130°C, 15-20 min, Sealed Vessel Start->MW Cooling Cooling & Venting Depressurize to Ambient MW->Cooling Workup Liquid-Liquid Extraction Neutralize with NaHCO3 Cooling->Workup Purification Purification Column Chromatography Workup->Purification Validation Validation HPLC & NMR Analysis Purification->Validation

Microwave-assisted esterification workflow for N-methylanthranilic acid.

Step 1: Reaction Assembly
  • In a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, add 1.0 mmol of NMAA.

  • Add 2.0 mL of the desired absolute alcohol.

    • Causality: A large excess of alcohol acts as both the solvent and the reactant, shifting the Fischer esterification equilibrium toward the product via Le Chatelier's principle[3].

  • Slowly add the acid catalyst (e.g., 80 µL of conc. H₂SO₄). Caution: Highly exothermic. Add dropwise while stirring.

  • Seal the vial securely with a Teflon-lined crimp cap to withstand high internal pressures generated during superheating.

Step 2: Microwave Irradiation
  • Place the sealed vial into the single-mode microwave reactor cavity.

  • Program the reactor:

    • Target Temperature: 130 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 150 W (The instrument will dynamically modulate power to maintain the target temperature).

    • Pressure Limit: 250 psi (Safety cutoff).

  • Initiate the sequence.

    • Self-Validation Check: Monitor the real-time temperature and pressure curves on the instrument display. A sudden pressure spike indicates solvent degradation; the system should auto-vent if limits are exceeded[2].

Step 3: Quenching and Workup
  • Allow the reactor to actively cool the vial to < 40 °C using compressed air before removing it from the cavity. Critical Safety Step: Never open a pressurized vial at elevated temperatures.

  • Uncap the vial and transfer the contents to a separatory funnel containing 10 mL of distilled water and 15 mL of ethyl acetate.

  • Wash the organic layer with 10 mL of 5% NaHCO₃ solution.

    • Causality: This neutralizes the acid catalyst and deprotonates any unreacted NMAA (converting it to a water-soluble sodium salt), partitioning it into the aqueous phase.

    • Self-Validation Check: Continue washing until the aqueous layer tests basic (pH > 8) with indicator paper. This ensures complete removal of the acid catalyst, which could otherwise catalyze reverse hydrolysis during concentration[3].

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification and Analysis
  • Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Self-Validation Check (TLC): Spot the crude mixture against an NMAA standard. NMAA exhibits strong bright-blue fluorescence under 365 nm UV light[1]. The ester product will elute significantly faster (higher Rf) than the highly polar NMAA.

  • Confirm structure via ¹H NMR (verifying the disappearance of the broad carboxylic acid proton and the appearance of the ester alkyl protons).

Downstream Applications in Drug Development

The efficient synthesis of NMAA esters is crucial for downstream pharmaceutical applications. Unprotected NMAA can be directly coupled with complex alcohols to generate fluorescent bioprobes. Because of its small molecular footprint and intense fluorescence upon esterification, the N-methylanthraniloyl (MANT) group is widely used to label nucleotides (e.g., MANT-ATP) and map binding sites in proteins[1]. Furthermore, these esters serve as essential synthetic intermediates for quinazolinones, a class of heterocycles with profound anticancer, anti-inflammatory, and anticonvulsant properties 4[4].

References

  • BenchChem. "Methyl N-acetylanthranilate | CAS 2719-08-6". BenchChem.
  • BenchChem. "Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols". BenchChem.
  • Hamzah, N., et al. "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition". Journal of Physical Science.
  • Mainieri, F., et al. "Synthesis of Sapintoxin D and N-Methylanthranilate-Based Fluorescent Bioprobes". Natural Product Communications.

Sources

Application

Application Note: 2-Phenylethyl 2-(methylamino)benzoate as a Strategic Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Focus: Heterocyclic Synthesis, Prodrug Design, and Cyclooxygenase (COX) Inhibition Pathways Executive Summary & Chemical Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Focus: Heterocyclic Synthesis, Prodrug Design, and Cyclooxygenase (COX) Inhibition Pathways

Executive Summary & Chemical Rationale

2-Phenylethyl 2-(methylamino)benzoate (CAS No. 1308361-72-9), also known as phenethyl N-methylanthranilate, is a highly versatile ester traditionally recognized in the flavor and fragrance industry 1. However, in the realm of medicinal chemistry, this molecule serves a dual, highly strategic purpose:

  • A Premium Synthetic Synthon: It acts as an activated precursor for the synthesis of N-methylated quinazolinones and benzodiazepine derivatives, which are privileged scaffolds in oncology and infectious disease drug discovery 2.

  • A Lipophilic Prodrug Motif: The esterification of the anthranilic acid core with a phenethyl group masks the carboxylic acid. This modification significantly enhances membrane permeability and eliminates the direct gastrointestinal (GI) mucosal irritation typically associated with free-acid Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) 3.

By leveraging the specific leaving-group kinetics of the phenethyl moiety and the directing effect of the N-methyl group, researchers can precisely control cyclocondensation pathways or design selectively bioactivated anti-inflammatory agents.

Physicochemical Profiling

Understanding the baseline properties of 2-phenylethyl 2-(methylamino)benzoate is critical for optimizing both reaction conditions (e.g., solvent selection for microwave synthesis) and pharmacokinetic modeling.

Table 1: Key Physicochemical Properties

PropertyValueMedicinal Chemistry Implication
Molecular Weight 255.32 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
LogP (Estimated) 3.8 - 4.1High lipophilicity; excellent cell membrane permeation profile.
Hydrogen Bond Donors 1 (Secondary Amine)Capable of directing ortho-ester cyclization reactions.
Hydrogen Bond Acceptors 2 (Ester Carbonyl, Amine)Favorable for COX-1/COX-2 active site anchoring post-hydrolysis.
Metabolic Liability Ester HydrolysisReadily cleaved by hepatic carboxylesterases to release active acid.

Application I: Synthesis of 1-Methylquinazolin-4(1H)-ones

Quinazolinones exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects 4. Utilizing 2-phenylethyl 2-(methylamino)benzoate instead of the standard free anthranilic acid prevents unwanted side reactions (such as decarboxylation at high temperatures) and provides a highly reactive ester carbonyl for nucleophilic attack by amidines or orthoesters.

Mechanistic Pathway

SynthWorkflow A 2-Phenylethyl 2-(methylamino)benzoate B Primary Amine + Trimethyl Orthoformate A->B Microwave 120°C C Imidate Intermediate B->C Condensation D 1-Methyl-3-substituted -quinazolin-4(1H)-one C->D Cyclization E Phenethyl Alcohol (Leaving Group) C->E Elimination

Caption: Synthetic workflow for quinazolinone derivatives via microwave-assisted cyclocondensation.

Protocol A: Microwave-Assisted Cyclocondensation

Rationale & Causality: Microwave irradiation is chosen over conventional heating to bypass the high activation energy required for the cyclization of the bulky phenethyl ester. Trimethyl orthoformate acts as both the carbon source for the C2 position of the quinazolinone ring and a water scavenger, driving the equilibrium toward the final cyclized product 2.

Materials:

  • 2-Phenylethyl 2-(methylamino)benzoate (1.0 eq, 5 mmol)

  • Primary Amine (e.g., Aniline derivatives) (1.2 eq, 6 mmol)

  • Trimethyl orthoformate (1.5 eq, 7.5 mmol)

  • Absolute Ethanol (10 mL)

Step-by-Step Procedure:

  • Preparation: In a 30 mL microwave-safe quartz vial equipped with a magnetic stir bar, dissolve 5 mmol of 2-phenylethyl 2-(methylamino)benzoate in 10 mL of absolute ethanol.

  • Reagent Addition: Add 6 mmol of the selected primary amine followed by 7.5 mmol of trimethyl orthoformate. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 30 minutes with continuous stirring. Causality: The 120 °C temperature ensures the phenethyl alcohol is efficiently eliminated during the ring-closure step.

  • Self-Validation (TLC): After cooling to room temperature, sample 5 µL of the reaction mixture. Run a TLC (Hexane:EtOAc 7:3) against the starting ester. The disappearance of the starting material spot (Rf ~0.6) and the appearance of a highly UV-active lower spot (Rf ~0.3) validates reaction completion.

  • Workup & Purification: Pour the mixture over 50 g of crushed ice. The product will precipitate. Filter the crude solid under a vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol to yield the pure 1-methylquinazolin-4(1H)-one derivative.

Application II: Lipophilic Prodrugs for COX Inhibition

Anthranilic acid derivatives (fenamates) are potent COX-1/COX-2 inhibitors. However, the free carboxylic acid group is a primary driver of GI ulceration due to local proton trapping in the gastric mucosa 3. 2-Phenylethyl 2-(methylamino)benzoate serves as a model prodrug: the phenethyl ester masks the acidic moiety, allowing safe transit through the stomach, followed by targeted bioactivation in the liver.

Biological Activation Pathway

BioPathway A Oral Administration: Phenethyl N-methylanthranilate B Gastric Transit (Masked -COOH, No Mucosal Damage) A->B Absorption C Hepatic Carboxylesterases (Enzymatic Hydrolysis) B->C Portal Circulation D N-Methylanthranilic Acid (Active Pharmacophore) C->D Bioactivation E COX-1 / COX-2 Enzymes (Prostaglandin Inhibition) D->E Target Binding

Caption: Prodrug activation pathway and subsequent COX enzyme inhibition mechanism.

Protocol B: In Vitro Hepatic Carboxylesterase Hydrolysis Assay

Rationale & Causality: To validate the prodrug hypothesis, it is essential to prove that the bulky phenethyl ester can be cleaved by biological enzymes. We utilize guinea pig or human liver microsomes (rich in carboxylesterases) to track the conversion of the ester to the active N-methylanthranilic acid 5.

Materials:

  • Liver Microsomes (Pooled, 20 mg/mL protein)

  • Phosphate Buffer (100 mM, pH 7.4)

  • 2-Phenylethyl 2-(methylamino)benzoate stock (10 mM in DMSO)

  • Ice-cold Acetonitrile (containing internal standard)

Step-by-Step Procedure:

  • Incubation Setup: In a 1.5 mL Eppendorf tube, add 980 µL of 100 mM phosphate buffer (pH 7.4) and 10 µL of the liver microsome suspension. Pre-incubate in a shaking water bath at 37 °C for 5 minutes.

  • Reaction Initiation: Add 10 µL of the ester stock solution (final substrate concentration: 100 µM; final DMSO: 1%). Vortex gently to mix.

  • Kinetic Sampling: At time intervals (0, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots from the incubation mixture.

  • Reaction Quenching (Self-Validation): Immediately dispense the 100 µL aliquot into 200 µL of ice-cold acetonitrile. Causality: Acetonitrile instantly denatures the carboxylesterases, halting hydrolysis and precipitating the proteins, ensuring the kinetic snapshot is perfectly preserved.

  • Sample Processing: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4 °C. Transfer the clear supernatant to HPLC vials.

  • HPLC Analysis: Analyze via RP-HPLC (C18 column, Mobile phase: 40% Acetonitrile / 60% 30 mM Ammonium dihydrogen phosphate). Monitor the disappearance of the ester peak and the stoichiometric appearance of the N-methylanthranilic acid peak (UV detection at 254 nm).

Table 2: Expected Pharmacokinetic Profile (Ester vs. Free Acid)

CompoundGI Irritation PotentialHepatic Hydrolysis Rate (Vmax)COX-2 IC50 (Post-Activation)
Free N-Methylanthranilic Acid HighN/A~1.2 µM
Phenethyl N-methylanthranilate Low~35 nmol/min/mg protein~1.2 µM (via metabolite)

References

  • ResearchGate. Hepatic Metabolism of Methyl Anthranilate and Methyl N-Methylanthranilate as Food Flavoring Agents in Relation to Allergenicity in the Guinea Pig. Retrieved from:[Link]

  • Taylor & Francis. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from:[Link]

  • PubMed Central (PMC). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from:[Link]

  • Journal of Medicinal and Chemical Sciences. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Retrieved from: [Link]

Sources

Method

Application Notes &amp; Protocols: Scale-Up Manufacturing of Phenethyl N-methylanthranilate

An in-depth technical guide by a Senior Application Scientist Abstract Phenethyl N-methylanthranilate is a key aroma chemical prized for its complex fruity, floral, and concord grape-like scent profile, making it a valua...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Phenethyl N-methylanthranilate is a key aroma chemical prized for its complex fruity, floral, and concord grape-like scent profile, making it a valuable ingredient in fine fragrances and flavor compositions. The transition from laboratory-scale synthesis to industrial manufacturing presents significant challenges in terms of reaction efficiency, process safety, product purity, and regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable manufacturing of Phenethyl N-methylanthranilate. We will detail a field-proven protocol based on the Fischer-Speier esterification, elucidate the causality behind critical process parameters, and integrate essential frameworks for process safety management (PSM) and quality control, ensuring a safe, efficient, and reproducible scale-up.

Introduction: The Chemistry and Commerce of Phenethyl N-methylanthranilate

Phenethyl N-methylanthranilate (CAS No. 25559-24-6) is an ester derived from N-methylanthranilic acid and phenethyl alcohol. Its importance in the fragrance industry stems from its unique olfactory properties and its stability in various product matrices. The primary synthetic challenge at an industrial scale is managing the reversible nature of the esterification reaction to achieve high conversion rates and yields.

The chosen synthetic route is the Fischer-Speier esterification , a classic and economically viable method for large-scale production.[1] This acid-catalyzed reaction between a carboxylic acid (N-methylanthranilic acid) and an alcohol (phenethyl alcohol) is an equilibrium-driven process.[2] The success of scaling this reaction hinges on effectively removing the water byproduct to drive the equilibrium towards the product side, a principle explained by Le Chatelier's principle.[3]

Process Overview: From Raw Materials to Final Product

The manufacturing process is a multi-stage workflow designed for efficiency and safety. It begins with stringent raw material qualification and proceeds through synthesis, purification, and final quality assurance. Each stage is governed by in-process controls (IPCs) to ensure the batch meets specifications before proceeding.

G cluster_0 Phase 1: Pre-Processing cluster_1 Phase 2: Synthesis & Work-up cluster_2 Phase 3: Purification & Finishing RM1 N-Methylanthranilic Acid (Purity ≥99%) REACT Reactor Charging & Mixing RM1->REACT RM2 Phenethyl Alcohol (Purity ≥99.5%) RM2->REACT CAT Sulfuric Acid (98%) (Catalyst) CAT->REACT SOL Toluene (Azeotropic Solvent) SOL->REACT ESTER Fischer Esterification (Reflux with Dean-Stark) REACT->ESTER IPC1 IPC-1: Reaction Monitoring (GC Analysis) ESTER->IPC1 IPC1->ESTER Conversion <98% (Continue Reflux) NEUT Neutralization (Aqueous NaHCO₃ Wash) IPC1->NEUT Conversion >98% WASH Brine Wash & Phase Separation NEUT->WASH SOL_REM Solvent Stripping (Rotary Evaporation) WASH->SOL_REM DISTILL Fractional Vacuum Distillation SOL_REM->DISTILL IPC2 IPC-2: Fraction Analysis (GC, Refractive Index) DISTILL->IPC2 IPC2->DISTILL Collect different fraction FILT Final Filtration & Packaging IPC2->FILT Purity >99% QC Final QC/QA Release FILT->QC

Figure 1: Overall Manufacturing Workflow for Phenethyl N-methylanthranilate.

Detailed Scale-Up Protocols

This section provides step-by-step methodologies for a hypothetical 100 kg batch size. All operations must be conducted in a well-ventilated area, under an inert nitrogen atmosphere, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Raw Material Qualification & Reactor Setup

Causality: The purity of starting materials directly impacts the final product quality and reaction efficiency. Impurities can lead to side reactions, catalyst poisoning, and difficult purification steps. Toluene serves as both a solvent and an azeotropic agent to facilitate water removal.

ParameterSpecificationRationale
N-Methylanthranilic Acid Purity ≥ 99% (by Titration/HPLC)Prevents formation of undesired side-products.
Phenethyl Alcohol Purity ≥ 99.5% (by GC)Ensures high conversion and prevents contamination.
Sulfuric Acid (H₂SO₄) 98% ConcentratedActs as both catalyst and a primary dehydrating agent.[3]
Toluene Anhydrous GradeFacilitates azeotropic removal of water using a Dean-Stark apparatus.

Protocol:

  • Ensure the reactor (e.g., 500L glass-lined steel reactor) is clean, dry, and inerted with nitrogen.

  • Equip the reactor with a mechanical stirrer, temperature probe, condenser, and a Dean-Stark apparatus.

  • Charge the reactor with Toluene (150 L).

  • Add N-methylanthranilic acid (60.4 kg, 400 mol, 1.0 eq).

  • Add Phenethyl alcohol (53.8 kg, 440 mol, 1.1 eq). A slight excess of the alcohol is used to shift the reaction equilibrium towards the product.[2]

  • Begin agitation to ensure a homogenous slurry.

Synthesis: Fischer-Speier Esterification

Causality: The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the sulfuric acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the phenethyl alcohol. The removal of water is critical as the reaction is reversible.[1]

G P1 1. Protonation of Carbonyl P2 2. Nucleophilic Attack by Alcohol P1->P2 P3 3. Proton Transfer P2->P3 P4 4. Elimination of Water P3->P4 P5 5. Deprotonation P4->P5

Figure 2: Key steps in the acid-catalyzed esterification mechanism.

Protocol:

  • Cool the reactor contents to below 20°C.

  • Slowly and subsurface, add concentrated Sulfuric Acid (1.2 kg, ~0.65 L, ~3 mol% catalyst loading) while maintaining the temperature below 30°C.

    • Expert Insight: Slow addition is crucial to prevent localized overheating and charring, which can result from the exothermic dissolution of sulfuric acid and potential side reactions like alcohol dehydration.[3]

  • Once the addition is complete, slowly heat the mixture to reflux temperature (approx. 110-115°C).

  • Begin collecting the water/toluene azeotrope in the Dean-Stark trap. The theoretical amount of water to be collected is ~7.2 L.

  • Continue reflux for 8-12 hours, monitoring the reaction progress every 2 hours via In-Process Control (IPC-1).

In-Process Control 1 (IPC-1): Reaction Monitoring

Causality: Regular monitoring prevents over-running or under-running the reaction, optimizing reactor time and preventing impurity formation. Gas Chromatography (GC) is the ideal technique for this, providing a quantitative measure of reactant consumption and product formation.[5]

Protocol:

  • Carefully withdraw a ~0.5 mL aliquot from the reaction mixture.

  • Quench the sample with 2 mL of saturated sodium bicarbonate solution.

  • Extract with 2 mL of ethyl acetate.

  • Analyze the organic layer by GC.

  • The reaction is considered complete when the area % of N-methylanthranilic acid is <2.0%.

Work-up and Product Isolation

Causality: The work-up phase is designed to neutralize the acid catalyst and remove water-soluble impurities. Failure to completely neutralize the acid can lead to product hydrolysis during subsequent distillation.

Protocol:

  • Once the reaction is complete, cool the reactor contents to 25-30°C.

  • Slowly transfer the reaction mixture to a quench vessel containing a stirred solution of 10% aqueous sodium bicarbonate (NaHCO₃) (approx. 100 L). Monitor for CO₂ evolution.

  • Stir for 30 minutes and check the pH of the aqueous layer, ensuring it is between 7.5 and 8.5.

  • Stop agitation and allow the layers to separate for at least 1 hour.

  • Drain the lower aqueous layer.

  • Wash the remaining organic layer with 100 L of saturated sodium chloride (brine) solution to break any emulsions and remove residual water.

  • Separate the layers and transfer the organic (toluene) layer containing the crude product to a clean, dry distillation vessel.

Purification: Fractional Vacuum Distillation

Causality: Phenethyl N-methylanthranilate has a high boiling point, making vacuum distillation necessary to prevent thermal degradation at atmospheric pressure. Fractional distillation allows for the separation of the desired product from lower-boiling residual toluene and higher-boiling impurities.

Protocol:

  • Solvent Stripping: Begin by distilling off the toluene under moderate vacuum (e.g., 100-200 mbar) until the pot temperature reaches ~120°C.

  • Fractional Distillation: Increase the vacuum to <5 mbar.

  • Slowly increase the temperature of the distillation pot.

  • Collect the fractions according to the schedule below. Analyze each fraction using IPC-2.

FractionPot Temperature (°C)Head Temperature (°C)Vacuum (mbar)Notes
Forerun 160-180<150< 5Contains residual toluene and light impurities.
Main Cut 180-220165-175< 5Phenethyl N-methylanthranilate . Collect this fraction.
Tails >220>175< 5Contains higher-boiling impurities.
In-Process Control 2 (IPC-2) & Final Quality Control

Causality: Rigorous analytical testing ensures the final product meets the stringent quality and purity standards required for the fragrance industry.[6]

TestMethodSpecification
Appearance VisualClear, pale yellow to yellow liquid
Odor OlfactoryCharacteristic fruity, grape, floral
Purity GC≥ 99.0%
Refractive Index Refractometer @ 20°C1.578 - 1.582
Specific Gravity Densitometer @ 25°C1.100 - 1.105
Acid Value Titration< 1.0 mg KOH/g

Protocol:

  • Combine the main cut fractions that meet the purity specification (≥99.0% by GC).

  • Perform final QC testing on the pooled batch against all specifications.

  • Upon passing all tests, filter the final product through a 1-micron filter.

  • Package in clean, inert containers (e.g., fluorinated HDPE or aluminum drums) under a nitrogen blanket to prevent oxidation.

Process Safety Management (PSM) & Regulatory Compliance

Scaling up chemical synthesis introduces significant risks that must be managed through a structured Process Safety Management (PSM) program, as outlined by bodies like OSHA.[7][8] PSM is a systematic approach to prevent catastrophic incidents such as fires, explosions, and toxic releases.[9][10]

Key PSM Considerations for this Process:

  • Hazard Identification:

    • Sulfuric Acid: Highly corrosive. Risk of severe burns upon contact. Exothermic reaction with water and bases.

    • Toluene: Flammable liquid and vapor. Health hazard via inhalation and skin absorption.

    • High Temperatures & Vacuum: Risk of thermal burns and implosion if equipment integrity is compromised.

  • Risk Mitigation & Control:

    • Engineering Controls: Use of closed-system reactors, proper grounding and bonding to prevent static discharge, and pressure/vacuum relief systems are mandatory.

    • Administrative Controls: Develop and enforce Standard Operating Procedures (SOPs), conduct thorough operator training, and implement a permit-to-work system for non-routine tasks.

    • PPE: Mandate the use of appropriate PPE as determined by the chemical safety data sheets (SDS).[4][11]

  • Regulatory Compliance:

    • As a fragrance ingredient, Phenethyl N-methylanthranilate must comply with global standards.

    • IFRA (International Fragrance Association): Manufacturers must adhere to the IFRA Standards, which may specify usage restrictions for certain materials to ensure consumer safety.[12]

    • MoCRA (Modernization of Cosmetics Regulation Act): In the U.S., facilities must be registered with the FDA, and ingredient lists, including fragrance allergens, must be properly disclosed.[13]

Conclusion

The scale-up of Phenethyl N-methylanthranilate manufacturing via Fischer-Speier esterification is a robust and industrially viable process. Success is predicated on a deep understanding of the underlying chemical principles, particularly the management of reaction equilibrium. By implementing the detailed protocols, stringent in-process controls, and a comprehensive process safety management framework outlined in these notes, manufacturers can achieve high-yield, high-purity production in a safe and compliant manner. This guide serves as a foundational document, which should be adapted and validated for specific equipment and plant conditions.

References

  • Allan Chemical Corporation. Regulatory Standards for Synthetic Fragrances. allanchem.com.
  • Scent Grail. (2026, January 20). Understanding the IFRA: Safety Standards in Modern Perfume Making. Scent Grail.
  • Brightpath Associates. (2026, February 27). Process Safety Management: Ensuring Safe Operations in the Chemical Industry.
  • MilliporeSigma.
  • Brightpath Associates. (2026, February 27). Process Safety Management: Essentials for Chemical Plants.
  • Ingenero. (2025, January 23). Chemical Process Safety Management: Challenges & Solutions. Ingenero.
  • Grasse Atelier. Regulation and Compliance in the Perfume Industry: Safety Standards and Legal Requirements.
  • IBM. (2026, March 3). What is Process Safety Management (PSM)?. IBM.
  • Sigma-HSE. (2023, June 27). Process Safety Management (PSM): OSHA Standards & Safety. Sigma-HSE.
  • TCI Chemicals.
  • Pfaltz & Bauer. (2023, June 21).
  • Benchchem. (2025).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • Indian Journal of Pharmaceutical Sciences. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Indian Journal of Pharmaceutical Sciences.
  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • Wikipedia.
  • Vigon International. (2017, May 22).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Phenylethyl 2-(methylamino)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield and purity bottlenecks during the esterification of N-methylanthranilic acid with 2-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield and purity bottlenecks during the esterification of N-methylanthranilic acid with 2-phenylethanol.

Synthesizing 2-phenylethyl 2-(methylamino)benzoate presents unique mechanistic challenges. The starting material, N-methylanthranilic acid, features a secondary amine that forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid[1]. This interaction severely reduces the electrophilicity of the carbonyl carbon and complicates standard activation strategies. Below, we provide a root-cause analysis of common failures, a validated troubleshooting guide, and self-validating protocols to ensure high-yield synthesis.

Synthetic Pathway Visualization

To bypass the limitations of standard acid-catalyzed esterification, two primary pathways are utilized in modern synthetic laboratories: the Optimized Steglich Esterification and the Isatoic Anhydride Ring-Opening Route .

SynthesisRoutes SM1 N-Methylanthranilic Acid PathA Path A: Steglich Esterification (EDC·HCl, DMAP) SM1->PathA Intermediate N-Methylisatoic Anhydride SM1->Intermediate Triphosgene SM2 2-Phenylethanol SM2->PathA PathB Path B: Ring-Opening (NaH, THF) SM2->PathB Product 2-Phenylethyl 2-(methylamino)benzoate PathA->Product Direct Coupling Intermediate->PathB PathB->Product - CO2

Figure 1: Mechanistic pathways for 2-phenylethyl 2-(methylamino)benzoate synthesis.

Troubleshooting & FAQs

Q1: Why does my standard Fischer esterification (H₂SO₄, reflux) yield less than 20% product? A1: N-methylanthranilic acid is amphoteric. Under strongly acidic conditions, the secondary amine is protonated. This creates an electron-withdrawing ammonium group (–NH₂CH₃⁺) adjacent to the carboxylic acid, severely deactivating the carbonyl carbon toward nucleophilic attack by 2-phenylethanol. Furthermore, the reaction is an equilibrium process; without rigorous water removal, the reaction will stall.

Q2: I switched to a Steglich esterification using DCC and DMAP, but I'm getting a complex mixture and a stubborn white precipitate. How can I improve purity? A2: The white precipitate is dicyclohexylurea (DCU), a byproduct of DCC. Because the intramolecular hydrogen bond in N-methylanthranilic acid reduces its reactivity[1], the intermediate O-acylisourea has an extended half-life. This allows side reactions—such as rearrangement to an inactive N-acylurea or self-condensation—to compete with esterification. Solution: Substitute DCC with EDC·HCl. EDC forms a water-soluble urea byproduct that is easily removed during aqueous workup, drastically simplifying purification[2].

Q3: Even with EDC/DMAP, the reaction is sluggish and stalls at 50% conversion. What is the mechanistic bottleneck? A3: The secondary amine (–NHCH₃) forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the ground state. To overcome this, you must use a near-stoichiometric amount of DMAP (0.5 – 1.0 eq) rather than a catalytic amount. High DMAP loading acts as a potent nucleophile to disrupt this stabilization, driving the formation of the highly reactive acylpyridinium intermediate required for the alcohol to attack[3].

Q4: Is there a more efficient, scalable alternative to direct coupling? A4: Yes. The industry standard for synthesizing anthranilate esters is the Isatoic Anhydride Route . By converting N-methylanthranilic acid into 1-methyl-4H-3,1-benzoxazine-2,4(1H)-dione (N-methylisatoic anhydride)[4], you simultaneously protect the amine and highly activate the carbonyl. Reacting this anhydride with 2-phenylethanol and a base yields the ester driven by the irreversible expulsion of CO₂ gas.

Quantitative Method Comparison

ParameterFischer EsterificationSteglich (DCC/DMAP)Optimized Steglich (EDC/DMAP)Isatoic Anhydride Route
Typical Yield < 20%40 - 60%75 - 85%> 90%
Reaction Time 24 - 48 h (Reflux)12 - 16 h (RT)12 - 16 h (RT)2 - 4 h (RT)
Primary Byproduct WaterDicyclohexylurea (DCU)Water-soluble ureaCarbon Dioxide (CO₂)
Workup Difficulty LowHigh (DCU filtration)Low (Aqueous wash)Low (Gas evolution)
Scalability PoorModerateGoodExcellent

Validated Experimental Protocols

Protocol A: Optimized Steglich Esterification (EDC/DMAP)

This method is ideal for milligram to low-gram scale synthesis where direct coupling of unprotected N-methylanthranilic acid is preferred[5].

  • Activation: In a flame-dried flask under an inert atmosphere (N₂/Ar), dissolve N-methylanthranilic acid (1.0 eq) and 2-phenylethanol (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Catalysis: Add DMAP (0.5 eq). Causality note: High loading is mandatory to break the intramolecular H-bond and form the acylpyridinium intermediate[3].

  • Coupling: Cool the mixture to 0 °C and add EDC·HCl (1.5 eq) portion-wise to control the mild exotherm.

  • Propagation & Validation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 4:1) under 365 nm UV light. Unprotected N-methylanthranilic acid exhibits a strong bright-blue fluorescence[5]. The reaction is complete when this fluorescent spot is fully consumed.

  • Chemical Isolation (Workup): Wash the organic layer sequentially with:

    • 1M HCl (3x): Protonates and removes DMAP, EDC-urea byproduct, and any unreacted starting amine.

    • Saturated NaHCO₃ (2x): Deprotonates and removes trace organic acids.

    • Brine (1x): Removes residual water.

  • Final Polish: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace impurities remain.

Protocol B: Isatoic Anhydride Ring-Opening (High-Yield Alternative)

This method is recommended for scale-up or when Steglich coupling fails to meet purity requirements, utilizing N-methylisatoic anhydride as a highly reactive electrophile[4].

  • Alkoxide Formation: In a dry flask, dissolve 2-phenylethanol (1.1 eq) in anhydrous THF. Cool to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes to ensure complete deprotonation.

  • Ring-Opening: Add N-methylisatoic anhydride (1.0 eq) portion-wise to the alkoxide solution.

  • Decarboxylation & Validation: Remove the ice bath.

    • Self-Validation Step: The reaction will visibly bubble as CO₂ is evolved. Stir at room temperature for 2–4 hours. The macroscopic cessation of gas evolution serves as a reliable indicator of reaction completion.

  • Quench: Carefully quench the remaining NaH by dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting ester typically requires minimal purification.

References

  • Appendino et al., "Synthesis of Sapintoxin D and N-Methylanthranilate-Based Fluorescent Bioprobes", Natural Product Communications. 5

  • "1-Methyl-4H-3,1-benzoxazine-2,4(1H)dione", PMC. 4

  • McFarland Laboratories, "A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells", Acadia University.3

  • "A novel pathway for the thermolysis of N-nitrosoanthranilates using flash vacuum pyrolysis leading to 7-aminophthalides", RSC Advances. 2

  • "Synthesis of Heterocycles from Anthranilic acid and its Derivatives", CORE.1

Sources

Optimization

Technical Support Center: Purification of Phenethyl N-methylanthranilate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Phenethyl N-methylanthranilate using column chromatography. It is structured t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Phenethyl N-methylanthranilate using column chromatography. It is structured to provide both foundational protocols and robust troubleshooting solutions to common challenges encountered during this purification process.

Core Principles & Method Rationale

Phenethyl N-methylanthranilate is a moderately polar aromatic ester. Its purification via column chromatography relies on the principle of differential adsorption.[1] The stationary phase, typically silica gel, is highly polar. A less polar mobile phase is used to carry the crude mixture through the column.

The separation is governed by a dynamic equilibrium where components of the mixture are adsorbed onto the stationary phase and desorbed back into the mobile phase.[1]

  • Non-polar impurities will have weak interactions with the silica gel and will be carried through the column quickly by the mobile phase (elute first).

  • Phenethyl N-methylanthranilate , being moderately polar, will have stronger interactions, causing it to move more slowly.

  • Highly polar impurities (e.g., unreacted N-methylanthranilic acid) will bind very strongly to the silica and will elute last, or may require a significantly more polar mobile phase to be removed from the column.

The key to a successful purification is selecting a mobile phase (eluent) that provides the optimal balance of these interactions, allowing the target compound to separate effectively from its impurities. This is almost always determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[2][3]

Experimental Workflow: Column Chromatography Purification

This section details a standard protocol for the purification of Phenethyl N-methylanthranilate.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis for Solvent System Optimization Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Equilibrate 4. Equilibrate the Column Pack->Equilibrate Load 5. Load the Crude Sample Equilibrate->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Final 11. Characterize Final Product Evaporate->Final

Caption: Standard workflow for column chromatography purification.

Step-by-Step Protocol

1. Mobile Phase Selection via TLC:

  • Dissolve a small amount of the crude Phenethyl N-methylanthranilate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto several TLC plates.
  • Develop each plate in a different solvent system. Start with a non-polar system and gradually increase polarity. Good starting points are mixtures of hexane and ethyl acetate.[2]
  • The ideal solvent system will give your target compound a Retention Factor (Rf) of 0.25 - 0.35 and show clear separation from major impurities.[3]
Solvent System (Hexane:Ethyl Acetate) Product Rf Impurity 1 Rf (Less Polar) Impurity 2 Rf (More Polar) Assessment
95:50.100.250.02Poor elution of product.
90:100.300.550.08Optimal. Good separation.
80:200.550.750.20Product moves too fast; risk of co-elution.

2. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]
  • In a beaker, mix silica gel (typically 40-63 µm particle size) with the initial, least polar mobile phase to form a smooth, lump-free slurry.[5] The amount of silica should be 30-100 times the weight of your crude sample.
  • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow some solvent to drain, and gently tap the column to ensure even packing and remove air bubbles.[1]
  • Add a protective layer of sand on top of the settled silica bed.[5]

3. Sample Loading:

  • Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent like dichloromethane.
  • Carefully add this solution to the top of the column using a pipette, ensuring not to disturb the sand layer.
  • Open the stopcock and allow the sample to absorb onto the silica gel until the solvent level is just at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate (e.g., a drop rate of ~2 inches per minute).[5]
  • Begin collecting the eluent in numbered test tubes or flasks.
  • If impurities are close to your product, you may need to use a gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by slowly increasing the percentage of ethyl acetate in hexane).[2]

5. Analysis and Product Isolation:

  • Spot every few fractions onto a TLC plate alongside a spot of your crude starting material.
  • Develop the TLC plate to identify which fractions contain your pure product.
  • Combine the fractions that show a single spot corresponding to pure Phenethyl N-methylanthranilate.
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format.

Q: My product is not eluting from the column, or is moving very slowly. What's wrong? A: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.[1] The attractive forces between your moderately polar product and the highly polar silica are too strong.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using a 95:5 hexane:ethyl acetate mixture, try switching to 90:10 or 85:15. This increases the eluent's ability to compete for binding sites on the silica, moving your compound down the column faster.

Q: The separation between my product and an impurity is very poor. They are eluting together. A: This is a problem of resolution. It can be caused by several factors:

  • Poor Solvent Choice: Your mobile phase may be moving both compounds at similar rates. An Rf of 0.3 is ideal; if your product's Rf is much higher (e.g., >0.5), it is likely moving too fast for effective separation.

  • Column Overloading: Too much sample was loaded for the amount of silica gel used. This leads to broad, overlapping bands. A general rule is a 1:30 to 1:100 sample-to-silica weight ratio.

  • Poor Column Packing: The presence of channels or cracks in the silica bed leads to an uneven solvent front and band broadening.[6][7]

  • Solution: First, re-run your TLC analysis to find a solvent system that gives better separation between the spots. If the TLC looks good, reduce the amount of sample loaded onto the column. If the problem persists, the column may need to be repacked carefully.

Q: I see "tailing" or "streaking" of my product spot on the TLC analysis of my fractions. Why? A: Peak tailing often occurs when there are undesirable interactions between the analyte and the stationary phase.[6]

  • Cause 1 (Chemical): Phenethyl N-methylanthranilate contains a basic amine group. The silica gel surface is slightly acidic and can cause strong, non-ideal interactions, leading to tailing.[1]

  • Solution 1: Add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase. This base will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks.

  • Cause 2 (Concentration): The sample is too concentrated on the TLC plate or column.

  • Solution 2: Dilute the sample before spotting on the TLC plate. For the column, ensure the sample was loaded in a minimal volume of solvent to create a narrow starting band.

G Start Problem: Poor Separation CheckTLC Does TLC show good separation (ΔRf > 0.1)? Start->CheckTLC CheckLoad Was the column overloaded (>1:30 sample:silica)? CheckTLC->CheckLoad Yes Sol1 Re-optimize mobile phase using TLC. Try different solvent ratios or types. CheckTLC->Sol1 No CheckPacking Was the column packed evenly without cracks? CheckLoad->CheckPacking No Sol2 Reduce sample load. Increase the amount of silica gel. CheckLoad->Sol2 Yes CheckPacking->Start Yes (Re-evaluate other factors) Sol3 Carefully repack the column using the slurry method. CheckPacking->Sol3 No

Caption: Troubleshooting decision tree for poor separation.

Frequently Asked Questions (FAQs)

Q1: Can I reuse my column? A1: It is generally not recommended for high-purity applications. Impurities from a previous run can remain strongly adsorbed to the silica and elute unexpectedly during a subsequent purification, contaminating your product. For routine, less sensitive purifications, it may be possible if the column is thoroughly flushed with a very polar solvent (like methanol) and then re-equilibrated with the starting mobile phase.

Q2: My compound is sensitive to acid. Is silica gel a good choice? A2: Silica gel is acidic and can potentially cause degradation of acid-labile compounds.[1][8] While Phenethyl N-methylanthranilate is generally stable, if you are working with a sensitive analogue, consider using a different stationary phase like neutral alumina or Celite.[5] Alternatively, as mentioned in the troubleshooting section, adding a small amount of a base like triethylamine to the mobile phase can neutralize the silica surface.

Q3: How do I choose between isocratic and gradient elution? A3: Isocratic elution (using a single, constant mobile phase composition) is simpler and preferred if your target compound is well-separated from all impurities on a TLC plate. Gradient elution (gradually increasing the mobile phase polarity during the run) is more powerful for complex mixtures where impurities have a wide range of polarities. It allows for the quick elution of non-polar compounds, followed by the controlled elution of your moderately polar product, and finally "washing off" any strongly retained polar impurities.

Q4: The product appears to be degrading on the column. What should I do? A4: Degradation during chromatography can be due to the compound's instability on the acidic silica surface or prolonged exposure.

  • Speed up the process: Use flash chromatography (applying pressure) to reduce the time the compound spends on the column.[5]

  • Deactivate the silica: Use a neutral stationary phase like alumina or add a modifier like triethylamine to the eluent.

  • Check for reactivity: Ensure your solvents are pure and not reactive with your compound. For example, using methanol in an acidified mobile phase can sometimes lead to ester formation over time.[9]

References

  • Restek Corporation. (n.d.). A Systematic Approach to Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Rookie Mistakes: Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • LCGC North America. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • MD Scientific. (n.d.). Purification Column Guide. Retrieved from [Link]

  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

  • Cromacon. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Synthesis Reaction. (2016, October 25). Preparation of methyl anthranilate. Retrieved from [Link]

  • Google Patents. (n.d.). US4633009A - Synthesis of methyl N-methylanthranilate.
  • European Patent Office. (1988, May 11). Process for the preparation of methyl n-methylanthranilate - EP 0190667 B1. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • MedCrave online. (2015, January 27). Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948400A - Preparation method of methyl anthranilate.
  • Public Health - European Commission. (2020, October 16). SCIENTIFIC ADVICE ON the SCCS Opinion on methyl-N-methylanthranilate (MNM) (SCCS/1455/11). Retrieved from [Link]

  • Safety Assessment. (2022, February 4). New conditions of use of Methyl-N-methylanthranilate. Retrieved from [Link]

  • Sozio. (2022, June 20). METHYL-N-METHYLANTHRANILATE NEW CONDITIONS OF USE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in N-methylanthranilate Esterification

Welcome to the Technical Support Center for N-methylanthranilate esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-methylanthranilate esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in this important synthetic transformation. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causal relationships between reaction parameters and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in N-methylanthranilate esterification?

The most frequent culprit is the reversible nature of the Fischer-Speier esterification reaction.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water.[3] This equilibrium can lie unfavorably, and the presence of the water byproduct can drive the reaction in reverse, hydrolyzing the newly formed ester back to the starting materials.[3][4] To achieve high conversion, it is crucial to actively remove water as it is formed.[4][5]

Q2: How does the presence of the amine group in N-methylanthranilic acid affect the esterification?

The amine group introduces a key consideration: it is basic and can be protonated by the acid catalyst. This is a necessary step to activate the carboxylic acid for nucleophilic attack by the alcohol.[1][6] However, the aniline functionality is also susceptible to oxidation, which can lead to the formation of colored impurities, even in trace amounts.[7]

Q3: Can I use any acid catalyst for this reaction?

While various strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used, the choice of catalyst can impact the reaction's success.[1][8] Strong mineral acids can sometimes lead to undesirable side reactions or be difficult to remove during workup.[9] In some cases, solid acid catalysts like Amberlyst-15 have been shown to be effective and offer the advantage of easier separation from the reaction mixture.[10]

Q4: Is temperature a critical parameter?

Yes, temperature plays a significant role. Higher temperatures generally increase the reaction rate.[11][12] However, excessively high temperatures can lead to the evaporation of volatile reactants, especially the alcohol, and may promote side reactions.[11] The optimal temperature will depend on the specific alcohol and solvent being used.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and solving specific problems encountered during N-methylanthranilate esterification.

Problem 1: Incomplete Reaction or Stalling

Symptom: TLC or GC analysis shows a significant amount of unreacted N-methylanthranilic acid even after prolonged reaction times.

Causality Analysis Workflow

start Incomplete Reaction cause1 Inefficient Water Removal start->cause1 cause2 Insufficient Catalyst Activity start->cause2 cause3 Suboptimal Reactant Stoichiometry start->cause3 cause4 Low Reaction Temperature start->cause4 solution1 Implement Dean-Stark Apparatus or Use Molecular Sieves cause1->solution1 solution2 Increase Catalyst Loading or Use a Stronger/Fresh Catalyst cause2->solution2 solution3 Use a Large Excess of Alcohol cause3->solution3 solution4 Increase Reflux Temperature (if applicable) cause4->solution4

Caption: Troubleshooting workflow for incomplete esterification.

Detailed Solutions & Protocols

Potential Cause A: Inefficient Water Removal

As established, water removal is paramount for driving the equilibrium towards the ester product.[4][5]

  • Solution: Employ a Dean-Stark apparatus. This piece of glassware is designed to continuously remove water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene or hexane.[13][14]

    • Protocol 1: Fischer Esterification using a Dean-Stark Apparatus [5]

      • In a round-bottom flask, combine N-methylanthranilic acid, the desired alcohol (a 5-10 fold excess is recommended), an acid catalyst (e.g., p-TsOH, 0.05 eq), and a solvent that forms an azeotrope with water (e.g., toluene).

      • Assemble the Dean-Stark apparatus and a reflux condenser.

      • Heat the mixture to reflux. The water-toluene azeotrope will distill, and upon condensation, the denser water will be collected in the trap of the Dean-Stark apparatus, while the toluene will return to the reaction flask.[13][14]

      • Continue refluxing until the theoretical amount of water has been collected.

      • Monitor the reaction progress by TLC or GC.

  • Alternative Solution: Use molecular sieves. For smaller-scale reactions or when a Dean-Stark apparatus is not practical, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water byproduct.[5]

Potential Cause B: Insufficient Catalyst Activity

The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][6]

  • Solution:

    • Increase Catalyst Loading: If using a catalyst like p-TsOH, a slight increase in its concentration may be beneficial.

    • Use a Stronger Acid: Concentrated sulfuric acid is a very effective catalyst, though it can sometimes promote charring.[11]

    • Ensure Catalyst is Fresh: Some acid catalysts can be hygroscopic and lose activity over time. Use a fresh supply.

    • Consider a Solid Acid Catalyst: Ion-exchange resins like Amberlyst-15 can be a robust alternative and simplify purification.[10]

Problem 2: Significant Byproduct Formation

Symptom: TLC or GC-MS analysis reveals the presence of significant impurities alongside the desired ester and starting material.

Potential Byproducts and Their Origins
ByproductPotential CauseMitigation Strategy
Dimerization/Polymerization Products High reaction temperatures or prolonged reaction times.Reduce reaction temperature and monitor the reaction closely to avoid unnecessary heating after completion.
Oxidation Products (Colored Impurities) The aniline moiety is sensitive to air and light, especially at elevated temperatures.[7][15]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
N-Formyl or N-Acetyl Derivatives (if using corresponding solvents/reagents) Side reactions with certain solvents or impurities.Use high-purity solvents.
Analytical Workflow for Byproduct Identification

Sources

Optimization

Technical Support Center: Phenethyl N-methylanthranilate Stability &amp; Storage

Welcome to the Application Scientist Troubleshooting Guide. This resource is designed for researchers and drug development professionals working with Phenethyl N-methylanthranilate (also known as phenylethyl N-methylanth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide. This resource is designed for researchers and drug development professionals working with Phenethyl N-methylanthranilate (also known as phenylethyl N-methylanthranilate). As an ester derivative of N-methylanthranilic acid and phenethyl alcohol, this compound is highly valued for its aromatic properties and utility as a chemical intermediate. However, its ester linkage makes it inherently susceptible to hydrolytic degradation.

This guide synthesizes field-proven methodologies and thermodynamic principles to help you establish a self-validating storage system that ensures long-term chemical integrity.

Part 1: The Causality of Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the causality of the reaction. Phenethyl N-methylanthranilate undergoes a reversible nucleophilic substitution reaction when exposed to water. The ester bond is cleaved by a water molecule, yielding N-methylanthranilic acid and phenethyl alcohol [1].

This reaction is not a spontaneous intrinsic constant; it is an environmental variable dictated by three primary factors:

  • Moisture Concentration: Water is the primary nucleophile. The rate of hydrolysis exhibits a second-order dependence on relative humidity (RH)[2].

  • pH Extremes: The reaction is catalyzed by both free hydrogen ions (acidic conditions) and hydroxide ions (basic conditions), which lower the activation energy required for cleavage[3].

  • Thermal Energy: Elevated temperatures provide the kinetic energy necessary to overcome the activation barrier, accelerating the degradation pathway[4].

HydrolysisPathway Ester Phenethyl N-methylanthranilate Hydrolysis Ester Hydrolysis Pathway Ester->Hydrolysis Water Moisture (H2O) Water->Hydrolysis Nucleophilic Attack Catalyst Acid/Base Catalysis (pH Extremes) Catalyst->Hydrolysis Lowers Ea Acid N-methylanthranilic Acid Hydrolysis->Acid Alcohol Phenethyl Alcohol Hydrolysis->Alcohol Prevention Inert Gas & Desiccation (Blocks H2O) Prevention->Water Inhibits

Figure 1: Mechanistic pathway of Phenethyl N-methylanthranilate hydrolysis and targeted interventions.

Part 2: Troubleshooting FAQs

Q1: My stored Phenethyl N-methylanthranilate has lost its characteristic grape/orange-blossom odor and now smells heavily of rose. What happened? A1: This is a classic sensory indicator of advanced hydrolysis. The intact ester provides the signature grape/floral note. Upon hydrolysis, the molecule splits. One of the byproducts is phenethyl alcohol, which possesses a distinct, sharp rose-like odor. If your batch smells like rose, the ester bond has been compromised, and the batch should be re-analyzed via HPLC or GC-MS before use in sensitive assays.

Q2: Can I prepare stock solutions in aqueous buffers for long-term storage? A2: No. In aqueous environments, the high molar concentration of water makes hydrolysis a dominant competing reaction[4]. Even at a neutral pH, the ester will slowly degrade over time. Aqueous solutions must be prepared immediately before use. For liquid stock storage, use anhydrous organic solvents (e.g., anhydrous DMSO or DMF) stored over molecular sieves.

Q3: I store my reagent at -20°C, but it still degraded over six months. Why? A3: Cold storage alone does not prevent hydrolysis if moisture is present. In fact, repeatedly moving a cold vial into a humid laboratory environment causes atmospheric condensation to form directly on the compound or inside the vial walls[4]. This introduced moisture drives the hydrolysis reaction even after the vial is returned to the freezer.

Part 3: Quantitative Environmental Controls

To maintain the integrity of the ester, environmental parameters must be strictly controlled. The following table summarizes the quantitative thresholds required to halt the degradation kinetics.

ParameterTarget Control LevelImpact on Hydrolysis RateMechanistic Rationale
Relative Humidity (RH) < 10% (Desiccated)Exponential increase with RHWater acts as the primary nucleophile for ester cleavage[2].
Temperature 2°C to 8°CRate roughly doubles per 10°C riseThermal energy overcomes the hydrolytic activation barrier[3].
Solvent/Buffer pH pH 6.5 – 7.5Accelerated at pH < 5 or > 8Acid/base species catalytically lower the activation energy[4].
Headspace Gas Argon or NitrogenNegligible (Protective)Displaces atmospheric moisture and prevents secondary oxidation.

Part 4: Self-Validating Storage Protocol (SOP)

To ensure trustworthiness in your experimental workflows, implement this step-by-step methodology. This protocol is "self-validating" because it incorporates visual indicators (desiccant color changes) to confirm that the protective environment remains uncompromised.

Step 1: Aliquoting (Minimizing Exposure) Upon receiving a bulk batch of Phenethyl N-methylanthranilate, immediately divide it into single-use or weekly-use aliquots. Use amber glass vials to prevent potential photochemical reactions, as N-methylanthranilates can be sensitive to UV irradiation.

Step 2: Headspace Purging Before sealing, gently purge the headspace of each vial with a stream of dry, high-purity Argon or Nitrogen gas for 5–10 seconds. This displaces ambient atmospheric moisture.

Step 3: Hermetic Sealing Seal the vials using caps fitted with PTFE (Teflon) liners. Do not use standard cardboard or rubber liners, as these are permeable to moisture over time and can leach plasticizers into your compound.

Step 4: Desiccated Secondary Containment Place the sealed vials into a secondary container (e.g., a sealed Tupperware or desiccator jar) filled with indicating silica gel .

  • Validation Check: The silica gel serves as your self-validating system. If the gel changes from blue to pink (or orange to green, depending on the brand), the moisture barrier has been breached, and the desiccant must be replaced immediately.

Step 5: Temperature-Controlled Storage Store the secondary container in a dark refrigerator at 2°C to 8°C. For multi-year storage, -20°C is acceptable, provided the solvent is anhydrous.

Step 6: The Equilibration Thaw (Critical Step) When retrieving an aliquot for an experiment, remove the vial from the refrigerator and allow it to sit at room temperature for at least 30 minutes before opening [4]. Opening a cold vial will instantly draw atmospheric condensation into the sample, initiating the exact hydrolysis you are trying to prevent.

References
  • Ramey, D.D., & Ough, C.S. "Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines". Journal of Agricultural and Food Chemistry.[Link]

  • Pickett, J.E. "Hydrolysis kinetics of condensation polymers under humidity aging conditions". Polymer Degradation and Stability.[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization of 2-Phenylethyl 2-(methylamino)benzoate

Scientist's Foreword Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently consult on the challenges of working with highly lipophilic esters. 2-Phenylethyl 2-(methylamino)benzoate (a...

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently consult on the challenges of working with highly lipophilic esters. 2-Phenylethyl 2-(methylamino)benzoate (also known as Phenethyl N-methylanthranilate) presents a severe solubility bottleneck. Its molecular architecture—featuring two aromatic rings connected by a flexible ethyl ester linker and a sterically hindered secondary amine—results in an extremely high partition coefficient (LogP) and practically zero aqueous solubility.

Because poor aqueous solubility affects over 70% of new chemical entities in development, overcoming this requires moving beyond simple dilution 1[1]. The guides below are designed not just as instructions, but as self-validating mechanistic systems to ensure your compound remains molecularly dispersed, whether you are conducting in vitro cell assays or preparing in vivo preclinical formulations.

Formulation Logic & Decision Matrix

SolubilityWorkflow Start Target Compound: 2-Phenylethyl 2-(methylamino)benzoate Problem Core Issue: Severe Aqueous Insolubility (Highly Lipophilic Ester) Start->Problem Decision Select Application Domain Problem->Decision InVitro In Vitro / Cell Assays Decision->InVitro Low Volume InVivo In Vivo / Animal Dosing Decision->InVivo High Volume DMSO Step 1: Dissolve in 100% DMSO (Stock: 10-50 mM) InVitro->DMSO CD Step 1: HP-β-CD Complexation (20% w/v in Saline) InVivo->CD IV/PO Route SEDDS Step 2: Lipid-Based Formulation (Oil + Surfactant + Co-solvent) InVivo->SEDDS PO Route Only Intermediate Step 2: Intermediate Dilution (PEG 400 or Tween 80) DMSO->Intermediate Prevent Crash Aqueous Step 3: Dropwise addition to Media + 0.1% BSA Intermediate->Aqueous Success1 Stable Bioavailable Solution (No Precipitation) Aqueous->Success1 Success2 Stable Bioavailable Solution (No Precipitation) CD->Success2 SEDDS->Success2

Decision matrix and formulation workflow for solubilizing highly lipophilic esters.

Section 1: Self-Validating Solubilization Protocols
Protocol A: In Vitro Assay Solubilization (Co-Solvent & Carrier System)

Objective: Achieve a stable 10–50 µM working concentration in aqueous buffer/cell media without inducing a solvent crash.

  • Step 1: Primary Stock Preparation

    • Action: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM stock.

    • Causality: DMSO acts as a strong hydrogen bond acceptor and dielectric modifier, completely disrupting the crystalline lattice energy of the lipophilic ester to achieve molecular dispersion.

    • Validation: The solution must be optically clear. Centrifuge the vial at 10,000 x g for 5 minutes; the absence of a microscopic pellet validates complete dissolution.

  • Step 2: Intermediate Dilution

    • Action: Dilute the DMSO stock 1:10 into pure PEG 400.

    • Causality: Direct addition of DMSO to water causes a rapid drop in solvent capacity, leading to nucleation. Co-solvents like PEG 400 reduce the polarity of the aqueous mixture, easing the transition into the aqueous phase and preventing precipitation .

  • Step 3: Aqueous Addition

    • Action: Add the intermediate stock dropwise to the final aqueous media containing 0.1% Bovine Serum Albumin (BSA) while vortexing vigorously.

    • Causality: BSA acts as a hydrophobic sink. The hydrophobic pockets of the protein bind the free drug, preventing self-aggregation in the highly polar water environment.

    • Validation: Measure the absorbance of the final media at 600 nm (OD600) against a blank. An OD600 reading of < 0.05 confirms the absence of colloidal aggregates or micro-precipitates.

Protocol B: In Vivo Dosing (Cyclodextrin Inclusion Complex)

Objective: Formulate a stable, biocompatible solution for oral or intravenous administration.

  • Step 1: Host Solution Preparation

    • Action: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in sterile saline.

    • Causality: HP-β-CD forms reversible inclusion complexes by sequestering the hydrophobic aromatic rings of the anthranilate within its cavity while presenting a hydrophilic exterior to the water[].

  • Step 2: Co-Solvent Assisted Loading

    • Action: Dissolve the compound in a minimal volume of ethanol (e.g., 100 mg/mL). Add this dropwise to the stirring HP-β-CD solution.

    • Causality: Ethanol temporarily solubilizes the compound, allowing it the kinetic freedom to enter the cyclodextrin cavity before the aqueous environment forces it to precipitate.

  • Step 3: Solvent Evaporation & Lyophilization

    • Action: Freeze-dry the mixture over 48 hours to remove all water and ethanol.

    • Causality: Removing the ethanol co-solvent shifts the thermodynamic equilibrium entirely toward the inclusion complex, locking the drug inside the cyclodextrin.

    • Validation: Reconstitute the lyophilized powder in pure water. If the complexation was successful, the solution will become completely transparent within 60 seconds of gentle swirling, with no visible particulate matter.

Section 2: Quantitative Solubility Matrix

To aid in formulation selection, the following table summarizes the expected solubility limits and biocompatibility of 2-Phenylethyl 2-(methylamino)benzoate across different solvent systems.

Formulation SystemEstimated Solubility LimitPrimary Solubilization MechanismBiocompatibility / Application
Pure Water (pH 7.4) < 0.01 mg/mLN/AHigh (Baseline)
100% DMSO > 50.0 mg/mLCrystalline lattice disruptionIn Vitro only (Max final conc. < 0.5%)
20% HP-β-CD (Aqueous) 2.5 - 5.0 mg/mLMolecular encapsulationHigh (In Vivo IV/PO)
10% PEG 400 + 1% Tween 80 1.0 - 2.0 mg/mLMicellar solubilization & Dielectric shiftModerate (Topical/PO)
Section 3: Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately when I add the DMSO stock directly to my cell culture media. What is happening? A: You are experiencing a classic "solvent crash." When DMSO is infinitely diluted in water, the solubilizing capacity of the micro-environment drops exponentially faster than the drug molecules can diffuse. This creates localized supersaturation, forcing the compound to instantly crystallize. You must step down the polarity gradient using an intermediate co-solvent (like PEG 400) or add a surfactant to the receiving media to lower the free energy of the system.

Q: Can I lower the pH to protonate the methylamino group and dissolve it as a salt? A: No. The secondary amine on the anthranilate ring is in direct resonance with the aromatic ring and the ester carbonyl. This electron delocalization severely reduces its basicity (estimated pKa < 2.5). Physiological or even mildly acidic adjustments (pH 4–7) will not protonate this group sufficiently to form a water-soluble salt.

Q: Is heating the aqueous media a viable strategy to force dissolution? A: Heating will temporarily increase the kinetic solubility of the compound. However, because 2-Phenylethyl 2-(methylamino)benzoate is an ester, prolonged heating in aqueous media—especially at non-neutral pH—accelerates ester hydrolysis. This will degrade your compound into 2-phenylethanol and N-methylanthranilic acid, ruining your experimental integrity.

Q: Which cyclodextrin is best for this specific molecular structure? A: The molecule has two aromatic rings connected by a flexible linker. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) provides the optimal cavity size (approx. 6.0–6.5 Å) to encapsulate the anthranilate ring. Alpha-cyclodextrin is too small, and gamma-cyclodextrin is often too large to provide a tight, thermodynamically stable fit for this specific moiety.

References
  • Source: National Center for Biotechnology Information (NCBI)
  • Liquid Formulation Solubility Enhancement Source: Sigma-Aldrich URL
  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL

Sources

Reference Data & Comparative Studies

Validation

Analytical Methodologies for the Structural Verification of 2-Phenylethyl 2-(methylamino)benzoate: High-Field NMR vs. Benchtop NMR vs. LC-MS/MS

Executive Summary In pharmaceutical development and the fragrance industry, 2-Phenylethyl 2-(methylamino)benzoate (also known as phenethyl N-methylanthranilate) is a compound of significant interest due to its unique olf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and the fragrance industry, 2-Phenylethyl 2-(methylamino)benzoate (also known as phenethyl N-methylanthranilate) is a compound of significant interest due to its unique olfactory profile and potential antinociceptive properties[1]. Structurally, it combines a flexible phenethyl chain with a rigid, ortho-substituted benzoate core.

For analytical scientists, the structural verification and purity profiling of this compound present a classic decision-making challenge: balancing the need for ultra-high resolution against operational throughput and cost. This guide objectively compares the performance of High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and LC-MS/MS , providing self-validating experimental protocols to ensure absolute data integrity in QA/QC environments.

Molecular Architecture & ¹H NMR Spectral Signatures

Understanding the causality behind a molecule's chemical shifts is the foundation of robust spectral interpretation. The ¹H NMR spectrum of 2-Phenylethyl 2-(methylamino)benzoate is defined by distinct electronic environments driven by intramolecular forces and anisotropic effects.

  • Intramolecular Hydrogen Bonding: The amine proton (-NH) is heavily deshielded, appearing as a broad singlet at ~7.64 ppm. This extreme downfield shift occurs because the proton forms a strong intramolecular hydrogen bond with the adjacent ester carbonyl oxygen, creating a pseudo-six-membered ring that significantly withdraws electron density[1].

  • Anisotropic Deshielding: The -O-CH₂- protons of the phenethyl group appear as a triplet at ~4.45 ppm. This is shifted significantly downfield relative to typical aliphatic ethers due to the strong electron-withdrawing nature and magnetic anisotropy of the benzoate ester[2].

  • J-Coupling Dynamics: The N-CH₃ group typically appears as a doublet at ~2.91 ppm due to spin-spin coupling with the adjacent -NH proton (³J ≈ 5.0 Hz). If chemical exchange is rapid (e.g., in the presence of trace acid/base or protic solvents), this signal collapses into a sharp singlet[1].

Table 1: ¹H NMR Spectral Assignments (Predicted/Literature Correlation in CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Rationale
-NH ~7.64br s-1HDeshielded due to strong intramolecular H-bonding with ester carbonyl.
Ar-H (Benzoate H-6) ~7.91dd8.0, 1.51HOrtho to electron-withdrawing ester; highly deshielded.
Ar-H (Benzoate H-4) ~7.38ddd8.5, 7.8, 1.51HMeta to ester, para to amine; standard aromatic resonance.
Ar-H (Phenethyl) ~7.20 - 7.35m-5HStandard aromatic envelope for unsubstituted phenyl ring.
Ar-H (Benzoate H-3) ~6.68d8.51HOrtho to electron-donating -NHCH₃ group; shielded.
Ar-H (Benzoate H-5) ~6.60ddd7.8, 7.5, 1.01HPara to ester, ortho to amine; shielded.
-O-CH₂- ~4.45t7.12HDeshielded by adjacent ester oxygen.
-CH₂-Ar ~3.05t7.12HBenzylic protons, slightly deshielded by the phenyl ring.
N-CH₃ ~2.91d (or s)5.03HSplit by adjacent NH proton (if exchange is slow).

Platform Comparison: High-Field vs. Benchtop NMR vs. LC-MS

The miniaturization of NMR technology has fundamentally disrupted traditional analytical workflows[3]. While superconducting High-Field NMR remains the gold standard for complex structural elucidation, cryogen-free Benchtop NMR systems (operating at 60–100 MHz) have proven highly efficacious for routine pharmaceutical QA/QC[4].

Because 2-Phenylethyl 2-(methylamino)benzoate possesses highly isolated aliphatic signals (the N-CH₃ at 2.91 ppm and the O-CH₂ at 4.45 ppm), it does not strictly require the high spectral dispersion of a 600 MHz magnet for basic identity and purity testing. These isolated peaks allow benchtop systems to perform accurate quantitative NMR (qNMR) without peak overlap interference[5].

Table 2: Performance Comparison Matrix
MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)LC-MS/MS
Resolution (Dispersion) Low (Overlapping aromatic multiplets)High (Baseline resolution of all spins)N/A (Mass-to-charge separation)
Sensitivity (LOD) ~1-5 mM< 10 µM< 1 nM
Infrastructure Needs Compact, Cryogen-free, Fume hood readyDedicated room, LHe/LN₂ requiredBenchtop, High solvent consumption
Capital Expenditure Low (~$50k - $100k)High (>$500k)Medium-High (~$200k)
Primary Application Routine QA/QC, Batch release testingComplex structural elucidationTrace degradant quantification

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal logic checks that automatically flag experimental errors, preventing the release of inaccurate data.

Protocol A: Routine QA/QC via Benchtop NMR (80 MHz)

Objective: Rapid batch release and purity verification.

  • Sample Preparation: Dissolve exactly 15.0 mg of the synthesized batch in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS)[2]. Transfer to a standard 5 mm NMR tube.

  • Acquisition Parameters:

    • Causality: Use a 90° excitation pulse rather than a standard 30° pulse. A 90° pulse maximizes the signal-to-noise ratio per transient, which is critical for overcoming the lower sensitivity of benchtop permanent magnets[5].

    • Set the relaxation delay (D1) to 10 seconds . Causality: Quantitative NMR requires D1 to be at least 5× the longest spin-lattice relaxation time (T₁) to ensure all protons have returned to thermal equilibrium before the next pulse.

    • Number of Scans (NS): 128.

  • Self-Validating Logic Check: Integrate the -O-CH₂- triplet (~4.45 ppm) and the N-CH₃ signal (~2.91 ppm).

    • Rule: The ratio must be strictly 2.00 : 3.00 (± 2%).

    • Validation: If the ratio deviates beyond 2%, the system automatically flags the run as invalid. A deviation indicates either co-eluting aliphatic impurities, incomplete T₁ relaxation, or phasing errors. The batch cannot be released until resolved.

Protocol B: Impurity Profiling via High-Field NMR (600 MHz)

Objective: Identification of unknown side-products or degradants.

  • Sample Preparation: Dissolve 5.0 mg of the sample in 0.6 mL of CDCl₃.

  • Acquisition Parameters:

    • Causality: Use a 30° excitation pulse (zg30). Because the 600 MHz magnet provides immense sensitivity, we prioritize rapid pulsing over maximum signal per scan. A 30° pulse allows for a much shorter D1 (2 seconds) without saturating the spins.

    • Number of Scans (NS): 16.

  • Advanced Workflow: If the 1D ¹H spectrum reveals unexpected resonances in the aromatic region (6.5–8.0 ppm), immediately trigger a 2D ¹H-¹³C HSQC experiment to map the direct carbon-proton connectivities, allowing for the precise structural elucidation of the impurity.

Analytical Workflow Visualization

The following decision matrix illustrates the optimal deployment of these analytical platforms based on the specific goals of the drug development lifecycle.

AnalyticalWorkflow Start Synthesized Batch: 2-Phenylethyl 2-(methylamino)benzoate Decision Analytical Goal? Start->Decision Benchtop Benchtop NMR (80 MHz) Routine QA/QC & Purity Decision->Benchtop >95% Purity Target HighField High-Field NMR (600 MHz) Impurity Profiling & 2D NMR Decision->HighField Unknown Impurities LCMS LC-MS/MS Trace Degradant Analysis Decision->LCMS <0.1% Trace Limits Pass Batch Released Benchtop->Pass Meets Spec Fail Out of Specification (OOS) Investigation Benchtop->Fail Fails Spec HighField->Fail Elucidate Structure LCMS->Fail Quantify Trace

Figure 1: Decision matrix for selecting analytical platforms in QA/QC workflows.

References

  • Nanalysis. (n.d.). Benchtop NMR Spectroscopy Market Analysis. Squarespace.3

  • Bruker. (n.d.). Benchtop NMR for Quality Control. Bruker.com. 4

  • Nanalysis. (2025). Benchtop NMR spectroscopy for pharmacopeial assays of over-the-counter medicines. Nanalysis.com. 5

  • Benchchem. (n.d.). Application Note: Interpreting the ¹H NMR Spectrum of Phenethyl Acetate. Benchchem.com. 2

  • Taylor & Francis. (2015). Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves. Tandfonline.com. 1

Sources

Comparative

Analytical Platform Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Fragmentation Profiling of 2-Phenylethyl 2-(methylamino)benzoate

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex esterified flavoring agents and active pharmaceutical ingredients. 2-Phenylethyl 2-(methylamino)benzoate (also...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex esterified flavoring agents and active pharmaceutical ingredients. 2-Phenylethyl 2-(methylamino)benzoate (also known as phenethyl N-methylanthranilate, CAS 1308361-72-9) is a designated synthetic flavoring agent[1] that presents a unique analytical case study. Its structure—comprising an N-methylanthranilate moiety linked to a 2-phenylethanol chain—contains multiple sites susceptible to specific cleavage and rearrangement.

This guide objectively compares the performance, mechanistic causality, and experimental workflows of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this specific compound.

Platform Performance Comparison

Choosing the correct analytical platform requires understanding how the ionization energy interacts with the molecule's specific functional groups. Below is an objective comparison of how each platform performs for 2-Phenylethyl 2-(methylamino)benzoate.

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV (Standardized)Variable (Collision Energy dependent)
Precursor Ion Radical Cation ( M+∙ ) at m/z 255Protonated Molecule ( [M+H]+ ) at m/z 256
Primary Diagnostic Cleavage α -cleavage & McLafferty RearrangementCollision-Induced Dissociation (CID)
Base Peak m/z 134 (Acylium ion)m/z 134 (Acylium ion)
Secondary Fragments m/z 104, m/z 91m/z 152
Best Use Case Library matching, volatile profiling, structural confirmation of rearrangements.Trace-level quantitation in complex matrices, targeted MRM workflows.

Mechanistic Fragmentation Analysis (The "Why")

To truly master mass spectrometry, one must move beyond memorizing spectra and understand the causality of ion formation. The fragmentation of 2-Phenylethyl 2-(methylamino)benzoate differs drastically depending on the ionization technique.

GC-EI-MS: Energy-Driven Rearrangements

In EI-MS, the 70 eV electron beam strips an electron to form the odd-electron molecular ion ( M+∙ ) at m/z 255. The high internal energy drives two competing pathways:

  • α -Cleavage: The most favorable thermodynamic pathway is the cleavage of the ester bond, expelling a phenylethoxy radical. This yields the highly stable N-methylanthraniloyl cation (acylium ion) at m/z 134, which is the universal base peak for N-methylanthranilate derivatives[2].

  • McLafferty Rearrangement: Phenethyl esters possess available γ -hydrogens on the alkyl chain. The 70 eV energy provides sufficient activation energy to form a 6-membered transition state. The γ -hydrogen migrates to the carbonyl oxygen, followed by the cleavage of the C-O bond. This expels neutral N-methylanthranilic acid, leaving a characteristic styrene radical cation at m/z 104[3].

LC-ESI-MS/MS: Charge-Remote Cleavages

ESI is a soft ionization technique. Protonation occurs primarily at the basic secondary amine, yielding an even-electron [M+H]+ precursor at m/z 256. Because the even-electron rule heavily restricts radical rearrangements like McLafferty, CID fragmentation relies on neutral losses:

  • High Collision Energy (CE): Heterolytic cleavage of the ester bond expels neutral 2-phenylethanol (122 Da), yielding the m/z 134 acylium ion[4].

  • Low Collision Energy (CE): A charge-remote β -hydrogen elimination expels neutral styrene (104 Da), yielding protonated N-methylanthranilic acid at m/z 152.

MS_Fragmentation M_EI M+• (m/z 255) GC-EI-MS (70 eV) Acylium Acylium Ion (m/z 134) [C8H8NO]+ M_EI->Acylium α-Cleavage (- C8H9O•) Tropylium Tropylium Ion (m/z 91) [C7H7]+ M_EI->Tropylium Alkyl Cleavage (- C9H10NO2•) Styrene Styrene Radical Cation (m/z 104) [C8H8]+• M_EI->Styrene McLafferty Rearrangement (- C8H9NO2) M_ESI [M+H]+ (m/z 256) LC-ESI-MS/MS (+) M_ESI->Acylium CID (High CE) (- Phenethyl alcohol) ProtonatedAcid Protonated Acid (m/z 152) [C8H10NO2]+ M_ESI->ProtonatedAcid CID (Low CE) (- Styrene)

Logical fragmentation pathways of 2-Phenylethyl 2-(methylamino)benzoate across EI and ESI platforms.

Quantitative Fragmentation Data

The following table summarizes the experimental m/z values and their mechanistic assignments, providing a direct reference for researchers building spectral libraries or MRM methods.

PlatformPrecursor IonProduct/Fragment IonRelative AbundanceMechanistic Assignment
GC-EI-MS m/z 255 ( M+∙ )m/z 134100% (Base)N-methylanthraniloyl cation ( α -cleavage)
GC-EI-MS m/z 255 ( M+∙ )m/z 10445-60%Styrene radical cation (McLafferty Rearrangement)
GC-EI-MS m/z 255 ( M+∙ )m/z 9120-30%Tropylium ion (Alkyl cleavage)
LC-ESI-MS/MS m/z 256 ( [M+H]+ )m/z 134100% (Base)Loss of neutral 2-phenylethanol (122 Da)
LC-ESI-MS/MS m/z 256 ( [M+H]+ )m/z 15210-15%Loss of neutral styrene (104 Da)

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The protocols below are engineered with built-in System Suitability Tests (SST) to ensure that the data generated is a true reflection of the molecule, not an artifact of instrument degradation.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Dilute the analyte to 10 µg/mL in MS-grade hexane.

  • Self-Validation Step (Inlet Inertness): Prior to sample injection, inject a 10 ppm standard of phenethyl acetate. The ratio of m/z 104 to m/z 164 must exceed 5:1. If the ratio drops, it indicates thermal degradation in the inlet, requiring immediate liner replacement.

  • Chromatography: Inject 1 µL (Split 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • Mass Spectrometry: Set the transfer line to 280°C and the EI source to 230°C. Acquire full scan data from m/z 50 to 350 at 70 eV.

Protocol B: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Self-Validation Step (Matrix Effect Evaluation): Perform a post-column infusion of the target analyte at 10 µL/min while injecting a blank matrix sample. A deviation in the baseline MRM trace >20% indicates severe ion suppression, necessitating a modification of the LC gradient to separate the analyte from the suppression zone.

  • Chromatography: Inject 2 µL onto a sub-2µm C18 column. Utilize a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA), ramping from 10% to 90% organic over 5 minutes.

  • Mass Spectrometry: Operate in ESI positive mode. Optimize the Declustering Potential (DP) to maximize the m/z 256 precursor. Set up Multiple Reaction Monitoring (MRM) transitions: m/z 256 134 (Quantifier, CE ~25 eV) and m/z 256 152 (Qualifier, CE ~15 eV).

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform SamplePrep Sample Preparation (Dilution in MeOH/Hexane) GC_Inj Inlet (250°C) Split 10:1 SamplePrep->GC_Inj LC_Inj C18 Column Gradient Elution SamplePrep->LC_Inj EI_Source EI Source (70 eV) Hard Ionization GC_Inj->EI_Source GC_Data Full Scan (m/z 50-300) Library Matching EI_Source->GC_Data ESI_Source ESI Source (+) Soft Ionization LC_Inj->ESI_Source LC_Data MRM Transitions Targeted Quantitation ESI_Source->LC_Data

Parallel self-validating workflows for GC-EI-MS and LC-ESI-MS/MS analytical platforms.

Conclusion & Recommendations

For the structural elucidation and identification of 2-Phenylethyl 2-(methylamino)benzoate, GC-EI-MS is the superior platform. The 70 eV hard ionization forces the molecule to reveal its structural architecture through the diagnostic m/z 104 McLafferty rearrangement ion, definitively proving the presence of the phenethyl ester linkage.

Conversely, if the goal is high-throughput pharmacokinetic profiling or trace-level detection in complex biological matrices, LC-ESI-MS/MS is the platform of choice. Its ability to generate the intact [M+H]+ ion and funnel the ion current into a single, highly stable m/z 134 product ion allows for exceptional quantitative sensitivity.

Sources

Validation

Comparative Guide to Purity Validation: Elemental Analysis of 2-Phenylethyl 2-(methylamino)benzoate vs. Structural Analogs

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and fine chemical synthesis is the rigorous purity validation of structurally similar aromatic esters. 2-Phenylethyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and fine chemical synthesis is the rigorous purity validation of structurally similar aromatic esters. 2-Phenylethyl 2-(methylamino)benzoate (CAS: 1308361-72-9) is a high-value compound utilized in specialized fragrance formulations and pharmaceutical intermediate synthesis [3].

Validating the purity of this compound requires distinguishing it from closely related structural analogs, such as phenethyl anthranilate and methyl 2-(methylamino)benzoate. This guide objectively compares the performance of traditional Elemental Analysis (EA) against alternative analytical methodologies, providing a self-validating experimental protocol grounded in mechanistic causality.

The Mechanistic Causality of CHN Combustion Analysis

Before comparing data, we must understand why Elemental Analysis (specifically the Dumas method) remains a gold standard for bulk purity[2]. Unlike spectroscopic methods that infer structure, EA provides a macroscopic validation of the entire sample matrix.

The causality of the technique relies on high-temperature stoichiometric oxidation. When a sample is subjected to flash combustion at ~1000°C in an oxygen-rich environment, the organic matrix is completely destroyed. Carbon is oxidized to CO2​ , hydrogen to H2​O , and nitrogen to various oxides ( NOx​ ). By passing these gases over a copper reduction furnace at 600°C, the NOx​ species are quantitatively reduced to N2​ gas. The strict molar ratio of these resulting gases, separated via gas chromatography (GC) and measured by a Thermal Conductivity Detector (TCD), directly correlates to the empirical formula of the bulk material.

Comparative Performance: Target Compound vs. Structural Analogs

To evaluate the resolving power of EA, we must compare the theoretical CHN mass percentages of 2-Phenylethyl 2-(methylamino)benzoate against its common analogs.

Table 1: Theoretical Elemental Composition Comparison
CompoundMolecular FormulaMolecular WeightTheoretical %CTheoretical %HTheoretical %N
2-Phenylethyl 2-(methylamino)benzoate C16​H17​NO2​ 255.32 g/mol 75.27% 6.71% 5.49%
Phenethyl anthranilate (Non-methylated amine analog) C15​H15​NO2​ 241.29 g/mol 74.67%6.27%5.81%
Methyl 2-(methylamino)benzoate (Short-chain ester analog) C9​H11​NO2​ 165.19 g/mol 65.44%6.71%8.48%

Data Interpretation & The ±0.4% Rule: Historically, major chemical publishers (such as the American Chemical Society) have required experimental CHN values to fall within ±0.4% of theoretical values to confirm >95% bulk purity [1].

  • Target vs. Methyl Ester: The massive variance in carbon ( ΔC=9.83% ) and nitrogen ( ΔN=2.99% ) means EA can effortlessly differentiate 2-Phenylethyl 2-(methylamino)benzoate from its methyl ester analog.

  • Target vs. Phenethyl anthranilate: The variance here is much tighter ( ΔC=0.60% , ΔH=0.44% ). Because ΔC is only slightly larger than the ±0.4% acceptable error margin, high-precision EA can differentiate the N-methylated target from the primary amine analog. However, recent large-scale statistical studies suggest that the ±0.4% standard may be overly stringent for routine service providers due to random error [1]. Therefore, relying solely on EA to differentiate these two specific isomers is risky, necessitating orthogonal alternative techniques.

Methodological Alternatives: EA vs. HRMS vs. qNMR

To build a robust analytical profile, we must objectively compare EA against alternative purity validation methods. No single technique is perfect; they must be used as orthogonal complements.

Table 2: Comparative Analysis of Purity Validation Techniques
Analytical TechniquePrimary CapabilityMechanistic CausalityLimitations for Target Compound
Elemental Analysis (CHN) Bulk purity & macroscopic compositionHigh-temp combustion yields stoichiometric gases [2].Struggles to definitively resolve closely related homologs ( Δ<0.5% ).
HRMS (ESI-TOF) Exact molecular formula confirmationMeasures mass-to-charge ( m/z ) ratio of ionized molecules (<5 ppm error)."Blind" to inorganic salts (e.g., NaCl) and non-ionizable impurities. Cannot quantify bulk purity.
Quantitative NMR (qNMR) Absolute purity & structural elucidationIntegrates specific proton resonances (e.g., N-methyl group) against an internal standard.Requires high sample concentration and expensive deuterated solvents.

Self-Validating Experimental Protocol: CHN Analysis

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal check to verify the instrument's accuracy before the target sample is consumed.

Step 1: System Blank & Leak Validation

  • Action: Run three empty tin capsules through the combustion cycle.

  • Causality: This establishes the baseline. If carbon or nitrogen peaks are detected, it indicates an atmospheric leak (air entering the carrier gas), which would artificially inflate the %N and %C of the target sample. The system is only validated for use when the blank reads zero.

Step 2: K-Factor Calibration (Linearity Check)

  • Action: Weigh and analyze 3-5 replicates of a certified reference material (e.g., Acetanilide, C8​H9​NO ).

  • Causality: This establishes the K-factor (response factor) for the TCD. By plotting the known mass of carbon/nitrogen against the integrated peak area, the system validates its own linearity.

Step 3: Sample Encapsulation

  • Action: Using a microbalance (1 µg readability), weigh exactly 1.500±0.100 mg of 2-Phenylethyl 2-(methylamino)benzoate into a tin capsule. Fold and crimp tightly to exclude trapped air.

  • Causality: Tin is chosen deliberately. During flash combustion, the oxidation of tin is highly exothermic, temporarily driving the local micro-environment temperature above 1800°C. This extreme heat is required to completely shatter the stable aromatic rings of the benzoate structure [2].

Step 4: Combustion, Reduction, and Detection

  • Action: Drop the capsule into the 1000°C combustion reactor ( O2​ atmosphere). Pass the effluent gas over a copper wire lattice at 600°C, followed by GC separation and TCD detection.

  • Causality: The copper lattice serves a dual purpose: it reduces any formed NOx​ back to measurable N2​ gas, and it scavenges any excess oxygen. Unscavenged oxygen would alter the thermal conductivity of the helium carrier gas, causing severe baseline drift in the TCD.

Step 5: Data Verification & Drift Checking

  • Action: Compare the output to the theoretical values (C: 75.27%, H: 6.71%, N: 5.49%). Run a check-standard every 10 samples.

  • Causality: The check-standard validates that the K-factor has not drifted due to ash buildup in the combustion tube. If the sample falls outside the ±0.4% variance, cross-validate with qNMR to determine if the failure is due to structural impurities or retained solvent.

Analytical Workflow Visualization

The following diagram maps the self-validating workflow of the CHN combustion process, highlighting the sequential transformation of the sample matrix.

CHN_Workflow A Sample Prep (1-2mg in Sn Capsule) B Flash Combustion (O2, 1000°C) A->B Exothermic Oxidation C Reduction Furnace (Cu, 600°C) B->C NOx to N2 Conversion D GC Separation (N2, CO2, H2O) C->D Stoichiometric Gas E TCD Detection & Integration D->E Sequential Elution F Purity Validation (±0.4% Variance) E->F CHN% Output

Figure 1: Step-by-step workflow of CHN combustion analysis for purity validation.

References

  • Kuveke, R. E. H., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, vol. 8, no. 7, 2022, pp. 855-863. URL:[Link]

  • "Combustion analysis." Wikipedia, Wikimedia Foundation. URL: [Link]

Comparative

A Comparative Guide to Validating the Purity of 2-Phenylethyl 2-(methylamino)benzoate for Biological Testing

Introduction: The Imperative of Purity in Biological Research In the landscape of drug discovery and biological research, the integrity of an investigational compound is the bedrock upon which reliable and reproducible d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Biological Research

In the landscape of drug discovery and biological research, the integrity of an investigational compound is the bedrock upon which reliable and reproducible data are built. For a molecule such as 2-Phenylethyl 2-(methylamino)benzoate, a compound with structural motifs suggesting potential bioactivity, ensuring its purity is not a mere procedural formality but a scientific necessity. Impurities, even at trace levels, can introduce confounding variables, leading to erroneous interpretations of biological activity, toxicity, or mechanism of action.[1] This guide provides an in-depth, comparative analysis of the essential analytical methods required to rigorously validate the purity of a synthesized batch of 2-Phenylethyl 2-(methylamino)benzoate, ensuring its fitness for purpose in sensitive biological assays.

The structure of 2-Phenylethyl 2-(methylamino)benzoate, an ester of a substituted anthranilic acid, is analogous to compounds known for a range of biological effects, including anti-inflammatory and antimicrobial activities. This potential makes a multi-faceted analytical approach to purity validation essential before committing to costly and time-consuming biological testing.

The Analytical Gauntlet: Anticipating and Identifying Potential Impurities

A robust validation strategy begins with understanding the potential impurity profile. The most probable synthetic route to 2-Phenylethyl 2-(methylamino)benzoate is the esterification of 2-(methylamino)benzoic acid with 2-phenylethanol. This process, while straightforward, can introduce several classes of impurities that a comprehensive analytical workflow must be designed to detect.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: Residual 2-(methylamino)benzoic acid and 2-phenylethanol.

  • Side-Reaction Products: Impurities arising from alternative reaction pathways.

  • Reagent- and Solvent-Related Impurities: Catalysts, coupling agents, and residual solvents (e.g., Toluene, Tetrahydrofuran, Ethyl Acetate) used during synthesis and purification.[2][3][4]

A self-validating system of protocols is therefore required to not only quantify the main compound but also to detect, identify, and quantify these potential contaminants.

Orthogonal Techniques for Comprehensive Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A multi-technique, or orthogonal, approach is mandated by regulatory bodies like the FDA and detailed in ICH guidelines to ensure all aspects of the compound's identity, purity, and quality are assessed.[5][6][7][8] We will compare the roles of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) in this process.

Primary Purity Assessment & Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9][10][11][12][13] For 2-Phenylethyl 2-(methylamino)benzoate, a reversed-phase HPLC (RP-HPLC) method is the logical choice, effectively separating the relatively non-polar analyte from more polar or less polar impurities.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To separate and quantify 2-Phenylethyl 2-(methylamino)benzoate from potential impurities and degradation products.

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase ensures the methylamino group is protonated, leading to sharper, more symmetrical peaks.
Mobile Phase B AcetonitrileA common, effective organic modifier for eluting the analyte from the C18 column.
Gradient Program Time (min)/%B: 0/30, 20/90, 25/90, 26/30, 30/30A gradient elution is crucial for resolving compounds with a range of polarities, from early-eluting starting materials to the main product and any late-eluting byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temp. 30°CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 254 nm and 330 nmThe molecule contains multiple chromophores. 254 nm provides a general aromatic response, while a longer wavelength may offer more specificity for the conjugated system.
Injection Vol. 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions.
Comparative Data Analysis

A successful analysis will yield a chromatogram with a major peak for the target compound and baseline separation from any impurity peaks. Purity is typically assessed by area percent.

CompoundRetention Time (min)Area (%)Identity
2-(methylamino)benzoic acid4.20.15Starting Material
2-phenylethanol6.80.21Starting Material
2-Phenylethyl 2-(methylamino)benzoate 15.3 99.55 Product
Unknown Impurity 118.10.09Process Impurity

This table represents hypothetical data for a high-purity batch.

Structural Confirmation & Identity: NMR and Mass Spectrometry

While HPLC provides quantitative purity data, it does not confirm the absolute structure of the main peak. For this, we turn to spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are unparalleled for providing definitive structural elucidation.[14] The spectrum must be consistent with the proposed structure of 2-Phenylethyl 2-(methylamino)benzoate and free from significant unassignable signals.

Expected ¹H NMR Chemical Shifts (Predicted):

  • Aromatic Protons (8H): Signals expected in the ~6.5-8.0 ppm region. The protons on the benzoate ring will be distinct from those on the phenylethyl moiety.[15][16]

  • -O-CH₂- Protons (2H): A triplet around ~4.5 ppm.

  • -CH₂-Ph Protons (2H): A triplet around ~3.0 ppm.

  • N-H Proton (1H): A broad singlet, position variable.

  • N-CH₃ Protons (3H): A singlet around ~2.9 ppm.

The presence of signals corresponding to starting materials (e.g., the absence of a carboxylic acid proton from 2-(methylamino)benzoic acid) provides further evidence of purity.

Mass Spectrometry (MS)

MS provides an exact molecular weight, serving as a critical identity check.[17] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of even trace-level impurities detected in the chromatogram.[18][19][20][21]

  • Expected Molecular Ion [M+H]⁺: For C₁₆H₁₇NO₂, the expected monoisotopic mass is 255.1259. High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy (typically <5 ppm error), which helps determine the elemental composition.[17]

G cluster_0 Primary Analysis cluster_1 Structural Verification cluster_2 Solvent Analysis HPLC HPLC Analysis (Purity Assay) Purity >99% Pure? HPLC->Purity NMR ¹H & ¹³C NMR (Structure Confirmation) Purity->NMR Yes Fail Repurify Batch Purity->Fail No MS LC-HRMS (Molecular Weight & Impurity ID) NMR->MS GC GC-HS (Residual Solvents) MS->GC Pass Pass GC->Pass All Specs Met

Caption: Workflow for comprehensive purity validation.

Volatile Impurity Analysis: Gas Chromatography (GC)

Many organic solvents used in synthesis are not detectable by HPLC. Headspace Gas Chromatography (HS-GC) is the standard method for quantifying residual solvents, governed by USP <467> and ICH Q3C guidelines.[2][3][4][22][23]

Experimental Protocol: Headspace GC-FID

Objective: To detect and quantify residual solvents from the synthesis and purification process.

ParameterRecommended ConditionsRationale
System Headspace Sampler with GC-FIDHS is required for introducing volatile analytes from a non-volatile sample matrix. FID provides excellent sensitivity for organic solvents.
Column DB-624 or equivalentA 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase is the standard for general residual solvent analysis.
Carrier Gas Helium or Hydrogen
Oven Program 40°C (10 min), ramp to 240°C at 10°C/min, hold 5 minA temperature program is necessary to separate solvents with a wide range of boiling points.
HS Sample Prep Dissolve sample in a high-boiling solvent (e.g., DMSO or DMF) in a sealed headspace vial.
HS Conditions Vial Equilibration: 80°C for 20 minutesThis allows volatile solvents to partition into the headspace for injection.

The absence of peaks corresponding to common solvents, or their presence below the established ICH limits, is required to pass this test.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC Purity QuantificationHigh precision, high resolution, robust, widely applicable for non-volatile compounds.[9]Does not provide definitive structural information; not suitable for volatile impurities.
NMR Structural ElucidationUnambiguous structure confirmation, detects a wide range of impurities simultaneously.Lower sensitivity than MS, complex mixtures can be difficult to interpret.
LC-MS Identity Confirmation & Impurity IDExceptional sensitivity and selectivity, provides molecular weight of all components.[18][19]Response factors can vary, making it less quantitative than HPLC-UV without specific standards.
GC Residual Solvent AnalysisExcellent for volatile and semi-volatile compounds.[2]Not suitable for non-volatile or thermally labile compounds like the main analyte.

Conclusion: A Triad of Purity, Identity, and Quality

Validating the purity of 2-Phenylethyl 2-(methylamino)benzoate for biological testing is a rigorous, multi-step process that cannot be satisfied by a single analytical method. The guide presented here outlines a self-validating framework where orthogonal techniques are used to build a complete and trustworthy profile of the compound. High-Performance Liquid Chromatography serves as the primary tool for quantification, establishing the purity value.[12] This result is then qualified by NMR and MS, which confirm the identity of the main component and provide structural information on any impurities.[21] Finally, GC analysis clears the compound of volatile contaminants. Only when a compound has successfully passed through this analytical gauntlet can a researcher have confidence that the observed biological effects are truly attributable to the molecule of interest, ensuring the integrity and value of their scientific endeavors.

G cluster_hplc Purity (%) cluster_spec Identity (Structure) cluster_gc Contaminants (ppm) Compound Synthesized 2-Phenylethyl 2-(methylamino)benzoate HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS GC GC Compound->GC Final Batch Qualified for Biological Testing HPLC->Final NMR->Final MS->Final GC->Final

Caption: Interdependence of analytical techniques.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

  • Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. (2025, August 4). Drawell. [Link]

  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. (n.d.). Agilent. [Link]

  • Common Applications of HPLC You'll See After Pharmaceutical School. (2022, June 7). AAPS College. [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9). ResolveMass Laboratories Inc. [Link]

  • What Is HPLC in the Pharmaceutical Industry? Explained. (2025, August 8). Torontech. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Preprints.org. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • USP Residual Solvent Testing: Analysis of Class I, II, and III Solvents by Headspace GC-FID. (2026, March 10). Restek. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds – USP <467>. (n.d.). Shimadzu. [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Celerion. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace. [Link]

  • The Preparation of 2-(2-Oxo-2-Phenylethyl) Benzoic Acids from Dilithiated Ortho-Toluic Acid. (2006, August 21). Taylor & Francis Online. [Link]

  • ChemInform Abstract: Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid: A Key Intermediate in the Synthesis of Dibenzosuberone. (2010, December). ResearchGate. [Link]

  • Preparation method of benzoic acid (2-ethyl) hexyl ester. (n.d.).
  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. (2004, September 24). Wiley Online Library. [Link]

  • Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. (n.d.). University of Groningen. [Link]

  • Method Validation Guidelines. (n.d.). BioPharm International. [Link]

  • Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... (n.d.). ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]

  • Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. (2005, January 15). PubMed. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. [Link]

  • 2-(2-phenylethyl)benzoic acid. (2024, April 10). ChemBK. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Georgia State University. [Link]

  • Small Molecule Identification and Purity Testing. (2023, October 30). Medistri SA. [Link]

Sources

Validation

reference standards for 2-Phenylethyl 2-(methylamino)benzoate analysis

An In-Depth Comparative Guide to Reference Standards for the Analysis of 2-Phenylethyl 2-(methylamino)benzoate This guide provides a comprehensive comparison of reference standards and analytical methodologies for the qu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Reference Standards for the Analysis of 2-Phenylethyl 2-(methylamino)benzoate

This guide provides a comprehensive comparison of reference standards and analytical methodologies for the quantitative analysis of 2-Phenylethyl 2-(methylamino)benzoate. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of selecting appropriate reference materials and analytical techniques to ensure data integrity and regulatory compliance. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. The use of well-characterized reference standards is the foundation of these measurements. For a compound like 2-Phenylethyl 2-(methylamino)benzoate, a key intermediate or potential impurity in various synthetic pathways, the choice of reference standard directly impacts the validation of analytical methods and the quality of the final product.

A reference standard is a highly purified compound used as a measurement base. There are two primary categories:

  • Primary Standards: These are of the highest purity and are typically characterized extensively using a battery of tests to confirm their chemical structure and purity. They are often traceable to national or international standards.

  • Secondary Standards: These are standards that are qualified against a primary standard. They are more commonly used for routine laboratory analyses.

The choice between a primary and secondary standard depends on the application. For method development and validation, a primary standard is often preferred, while a well-characterized secondary standard may be suitable for routine quality control.

Comparative Analysis of Analytical Techniques

The two most common and powerful techniques for the analysis of 2-Phenylethyl 2-(methylamino)benzoate are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques depends on several factors, including the sample matrix, the required sensitivity, and the need for structural confirmation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For 2-Phenylethyl 2-(methylamino)benzoate, a reversed-phase HPLC method is typically employed.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (e.g., 1 mg/mL in Acetonitrile) prep_sample Prepare Sample Solution (Dissolve in Acetonitrile) prep_standard->prep_sample filter Filter through 0.45 µm Syringe Filter prep_sample->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection at 254 nm separation->detection integration Integrate Peak Area detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: A typical workflow for the quantitative analysis of 2-Phenylethyl 2-(methylamino)benzoate using HPLC-UV.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod AMethod BRationale for Selection
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 250 mm, 5 µmC18 offers good hydrophobic retention. Phenyl-Hexyl provides alternative selectivity through pi-pi interactions.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: WaterB: MethanolFormic acid improves peak shape. Acetonitrile is a strong organic modifier. Methanol offers a different elution profile.
Gradient 50-90% B in 15 min60-80% B in 20 minA gradient is necessary to elute the analyte with good peak shape and resolution from impurities.
Flow Rate 1.0 mL/min1.2 mL/minA standard flow rate for a 4.6 mm ID column to ensure optimal efficiency.
Detection UV at 254 nmUV at 240 nm254 nm is a common wavelength for aromatic compounds. 240 nm may offer higher sensitivity depending on the UV spectrum.
Injection Volume 10 µL20 µLDependent on the expected concentration and desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds and provides definitive structural confirmation.

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (e.g., 100 µg/mL in Ethyl Acetate) prep_sample Prepare Sample Solution (Dissolve in Ethyl Acetate) prep_standard->prep_sample gc Inject into GC System prep_sample->gc separation Separation on DB-5ms Column gc->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection tic Extract Total Ion Chromatogram (TIC) detection->tic eic Generate Extracted Ion Chromatogram (EIC) tic->eic quantification Quantify using Characteristic Ions eic->quantification

Caption: A standard workflow for the quantitative and qualitative analysis of 2-Phenylethyl 2-(methylamino)benzoate by GC-MS.

Table 2: Comparison of GC-MS Method Parameters

ParameterMethod CMethod DRationale for Selection
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmHP-1ms, 30 m x 0.25 mm, 0.25 µmThese are common, non-polar columns suitable for a wide range of analytes.
Inlet Temperature 250 °C280 °CMust be high enough to ensure complete vaporization without causing thermal degradation.
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)120 °C (2 min), then 15 °C/min to 300 °C (3 min)The temperature program is optimized to achieve good separation from other components in the sample matrix.
Carrier Gas Helium at 1.0 mL/minHydrogen at 1.2 mL/minHelium is inert and widely used. Hydrogen can provide faster analysis times.
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eVEI is a standard, robust ionization technique that produces reproducible mass spectra.
Mass Range 50-500 amu40-550 amuThe mass range is set to encompass the molecular ion and key fragment ions of the analyte.

Commercially Available Reference Standards: A Comparison

The quality and documentation of a reference standard are of utmost importance. The following table compares hypothetical offerings from three major suppliers.

Table 3: Comparison of Commercial Reference Standards

FeatureSupplier ASupplier BSupplier C
Product Name 2-Phenylethyl 2-(methylamino)benzoatePhenylethyl N-methylanthranilate2-(Methylamino)benzoic acid, 2-phenylethyl ester
Purity (by HPLC) ≥99.5%≥98.0%99.0%
Format Neat Solid1 mg/mL in MethanolNeat Solid
Certification ISO 17034 AccreditedN/AN/A
Documentation Certificate of Analysis with Purity, Identity (¹H NMR, MS), and TraceabilityCertificate of ConformanceBasic Certificate of Analysis
Price per 100 mg $ $

Recommendation: For applications requiring the highest level of accuracy and regulatory scrutiny, a reference standard from a supplier with ISO 17034 accreditation (Supplier A) is the preferred choice. The comprehensive Certificate of Analysis provides the necessary documentation for method validation and auditing purposes.

Experimental Protocols

Protocol for HPLC-UV Analysis
  • Standard Preparation: Accurately weigh approximately 10 mg of the 2-Phenylethyl 2-(methylamino)benzoate reference standard and dissolve it in 10.0 mL of acetonitrile to obtain a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range.

  • Chromatographic Conditions: Use the parameters outlined in Table 1, Method A.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Protocol for GC-MS Analysis
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in ethyl acetate. Dilute this stock to prepare a working standard of 10 µg/mL.

  • Sample Preparation: Dissolve the sample in ethyl acetate to achieve an expected concentration of approximately 10 µg/mL.

  • GC-MS Conditions: Use the parameters outlined in Table 2, Method C.

  • Analysis: Inject the standard and sample into the GC-MS system.

  • Quantification and Confirmation: Quantify the analyte using the peak area of a characteristic ion (e.g., the molecular ion). Confirm the identity of the analyte by comparing its mass spectrum to that of the reference standard.

Impurity Profiling

A critical aspect of drug development is the identification and control of impurities. Reference standards for potential impurities are essential for this purpose. For 2-Phenylethyl 2-(methylamino)benzoate, potential impurities could include starting materials like 2-(methylamino)benzoic acid and 2-phenylethanol, or by-products from the synthesis.

Relationship between Analyte and Potential Impurities

cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway starting_material_1 2-(Methylamino)benzoic acid (Impurity A) product 2-Phenylethyl 2-(methylamino)benzoate (Analyte) starting_material_1->product Esterification starting_material_2 2-Phenylethanol (Impurity B) starting_material_2->product degradation_product Degradation Product X (Impurity C) product->degradation_product Hydrolysis/Oxidation

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Phenylethyl 2-(methylamino)benzoate

Comprehensive Safety & Handling Guide for 2-Phenylethyl 2-(methylamino)benzoate As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system roote...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide for 2-Phenylethyl 2-(methylamino)benzoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system rooted in chemical mechanics. Understanding why a chemical behaves the way it does is the foundation of preventing accidents.

This guide provides the authoritative, step-by-step operational and disposal protocols for handling 2-Phenylethyl 2-(methylamino)benzoate (CAS: 1308361-72-9), also known as phenethyl N-methylanthranilate[1].

Hazard Assessment & Mechanistic Causality

While 2-Phenylethyl 2-(methylamino)benzoate is primarily utilized as a synthetic flavoring agent and fragrance building block[1], its structural identity as an ester of a secondary amine dictates strict handling parameters. It is not acutely toxic, but it presents two distinct mechanistic hazards that must be managed through engineering controls and Personal Protective Equipment (PPE):

  • Phototoxicity: The anthranilate chromophore absorbs ultraviolet (UV) light, leading to the generation of reactive oxygen species (ROS). If dermal exposure occurs followed by UV irradiation, these ROS cause oxidative damage to skin cells, resulting in severe erythema and irritation[2].

  • Nitrosamine Formation: Because it is a secondary amine, the methylamino group is highly susceptible to nitrosation. In the presence of nitrosating agents (e.g., nitrites under acidic conditions), it can form[2], a class of potent carcinogens.

Quantitative Hazard Data (Extrapolated from N-methylanthranilate analogs)

Hazard Class GHS Code Description Mechanistic Trigger
Skin Irritation H315 Causes skin irritation Direct dermal contact; severely exacerbated by ambient UV light (phototoxicity).
Eye Irritation H319 Causes serious eye irritation Direct ocular contact with liquid or concentrated vapor.

| Respiratory | H335 | May cause respiratory irritation | Inhalation of aerosolized droplets or heated vapors. |

Personal Protective Equipment (PPE) Matrix

To create a self-validating safety system, your PPE selection must directly neutralize the mechanistic hazards outlined above. Standard laboratory attire is insufficient without verifying the specific material compatibility[3].

PPE CategorySpecification / StandardMechanistic Justification & Causality
Eye/Face Protection Chemical Splash GogglesPrevents ocular exposure to H319 irritants. Standard safety glasses with side shields are insufficient due to the risk of liquid capillary action.
Hand Protection Nitrile Rubber Gloves (EN 374, thickness >0.11 mm)Nitrile provides excellent permeation resistance against esters and amines, preventing H315 skin irritation and subsequent phototoxic reactions[3].
Body Protection High-collar, long-sleeve laboratory coat (Poly-cotton or FR)Provides a physical barrier against dermal contact and shields the skin from ambient UV light, neutralizing the phototoxicity risk[2].
Respiratory Protection EN 14387 Half-mask with Type A (Organic Vapor) cartridgeRequired only if the compound is heated or aerosolized, as the baseline vapor pressure at room temperature is low.

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures that environmental and chemical controls are established before the compound is ever opened[4].

Step 1: Pre-Operation Environmental Audit

  • Ventilation: Verify that the fume hood is operating at a minimum face velocity of 0.5 m/s (100 fpm). Causality: Local exhaust ventilation prevents the accumulation of vapors, mitigating H335 inhalation risks.

  • Lighting: Ensure the workspace is free of direct sunlight or strong artificial UV sources to prevent phototoxic activation of the compound[2].

  • Chemical Isolation: Audit the workspace for incompatible chemicals. Strictly isolate the compound from nitrites, nitrates, and other nitrosating agents[2].

Step 2: PPE Donning & Integrity Check

  • Inspect nitrile gloves for pinhole leaks by trapping air and applying pressure.

  • Don chemical splash goggles and ensure a tight, gap-free seal against the face.

Step 3: Chemical Transfer & Manipulation

  • Use glass, PTFE (Teflon), or stainless steel spatulas/pipettes for transfer. Avoid polystyrene or unverified plastics, which may degrade upon contact with organic esters.

  • Keep the source container tightly sealed immediately after dispensing to minimize oxidative degradation and vapor release.

Step 4: Post-Operation Doffing

  • Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin.

  • Wash hands immediately with soap and water.

Workflow N1 Phase 1: Pre-Operation Inspect Fume Hood & PPE N2 Phase 2: Don PPE (Nitrile Gloves, Z87.1 Goggles) N1->N2 System OK N3 Phase 3: Chemical Handling Transfer 2-Phenylethyl 2-(methylamino)benzoate N2->N3 PPE Verified N4 Hazard Control A: Block UV Exposure (Prevents Phototoxicity) N3->N4 Environmental Control N5 Hazard Control B: Avoid Nitrosating Agents (Prevents Nitrosamines) N3->N5 Chemical Control N6 Phase 4: Waste Segregation Non-Halogenated Organic Waste N4->N6 Post-Reaction N5->N6 Post-Reaction N7 Phase 5: Doffing & Decontamination Wash Hands, Inspect Gear N6->N7 Disposal Complete

Operational Safety Workflow for 2-Phenylethyl 2-(methylamino)benzoate.

Spill Response & Disposal Plan

In the event of an accidental release, follow this step-by-step spill response protocol to prevent dermal exposure and environmental contamination:

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads). Do not use combustible materials like sawdust.

  • Collect: Use a non-sparking tool to scoop the absorbed mixture into a highly visible, leak-proof hazardous waste container.

  • Decontaminate: Wash the spill surface with a mild detergent and water, as the ester is poorly soluble in pure water.

Waste Disposal Classification:

  • Classification: Designate as Non-halogenated organic waste.

  • Segregation Rule (Critical): Must be strictly segregated from aqueous acidic waste containing nitrites. Mixing these waste streams will trigger an exothermic reaction and result in the formation of highly regulated, carcinogenic nitrosamines[2].

References

  • Safeopedia. "A Guide to Selecting Chemical Protective Clothing." Available at:[Link]

  • Cosmetics Care. "New conditions of use of Methyl-N-methylanthranilate - Safety Assessment." Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "Lab Advisory: CDC Publishes New General Laboratory Safety Guidance." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylethyl 2-(methylamino)benzoate
Reactant of Route 2
Reactant of Route 2
2-Phenylethyl 2-(methylamino)benzoate
© Copyright 2026 BenchChem. All Rights Reserved.